molecular formula C11H12BrNO4 B153383 tert-Butyl 4-bromo-2-nitrobenzoate CAS No. 890315-72-7

tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383
CAS No.: 890315-72-7
M. Wt: 302.12 g/mol
InChI Key: WFQHGCOHRFRRHU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H12BrNO4 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHGCOHRFRRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649985
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890315-72-7
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant spectral data and safety information. The guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

Introduction

This compound (CAS Number: 890315-72-7) is a substituted aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a nitro group, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 890315-72-7[1][3][4]
Molecular Formula C₁₁H₁₂BrNO₄[3][4]
Molecular Weight 302.12 g/mol [3][4]
Appearance Not specified (likely a solid)
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents
Storage Sealed in dry, Room Temperature[1]

Synthesis

The primary synthetic route to this compound involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source, such as 2-bromo-2-methylpropane.[2][3]

General Reaction Scheme

G Synthesis of this compound A 4-Bromo-2-nitrobenzoic Acid C This compound A->C B 2-Bromo-2-methylpropane B->C reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->C

Caption: General synthesis of this compound.

Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be adapted from the synthesis of similar esters. The following is a representative protocol based on the esterification of a carboxylic acid with an alkyl halide.

Materials:

  • 4-Bromo-2-nitrobenzoic acid (1.0 eq)

  • 2-Bromo-2-methylpropane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-bromo-2-nitrobenzoic acid in DMF, add potassium carbonate.

  • Add 2-bromo-2-methylpropane to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.5-1.6 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons, the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • NO₂ stretch (asymmetric and symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹

  • C-O stretch (ester): ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹

  • C-Br stretch: ~500-600 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.

Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] A primary application is its use in the preparation of 2-amino-4-bromobenzoate derivatives.[2] This transformation is typically achieved through the reduction of the nitro group to an amine. These amino-bromo-benzoate scaffolds are versatile precursors for the synthesis of various heterocyclic compounds and other complex organic molecules that are of interest in drug discovery programs.

G Application Workflow in Drug Development A This compound B tert-Butyl 2-amino-4-bromobenzoate A->B Reduction of Nitro Group C Complex Bioactive Molecules (e.g., Heterocycles) B->C Functionalization reagents1 Reduction (e.g., SnCl₂, H₂/Pd-C) reagents1->A reagents2 Further Synthetic Steps (e.g., Cross-coupling, Cyclization) reagents2->B

Caption: Synthetic utility in drug development.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests that it should be handled with care. Similar brominated and nitrated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of pharmaceutical research and development. This technical guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and its applications. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

tert-Butyl 4-bromo-2-nitrobenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-nitrobenzoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is an aromatic carboxylic acid ester. The molecule consists of a benzene ring substituted with a bromo group at position 4, a nitro group at position 2, and a tert-butyl ester group at position 1.

  • IUPAC Name: this compound

  • Chemical Formula: C₁₁H₁₂BrNO₄

  • Canonical SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)--INVALID-LINK--[O-]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. It should be noted that while some physical properties are readily available, experimental spectroscopic data such as specific NMR chemical shifts are not widely reported in publicly available literature.

PropertyValueSource
Molecular Weight 302.12 g/mol [1]
CAS Number 890315-72-7[1]
Appearance Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Density Not specified in literatureN/A
Purity Typically available at ≥95%[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source.[1] A common method involves the reaction with tert-butanol under acidic conditions.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of tert-butyl esters from carboxylic acids and tert-butanol, which can be adapted for the synthesis of this compound.

Materials:

  • 4-bromo-2-nitrobenzoic acid

  • tert-Butanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add 4-bromo-2-nitrobenzoic acid, an excess of tert-butanol, and a suitable organic solvent such as dichloromethane.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward esterification pathway. The logical workflow for this process is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product 4_bromo_2_nitrobenzoic_acid 4-Bromo-2-nitrobenzoic Acid esterification Esterification 4_bromo_2_nitrobenzoic_acid->esterification tert_butanol tert-Butanol tert_butanol->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification solvent Solvent (e.g., Dichloromethane) solvent->esterification heat Reflux heat->esterification neutralization Neutralization (NaHCO₃) esterification->neutralization extraction Extraction neutralization->extraction drying Drying (Na₂SO₄) extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Signaling Pathways and Further Applications

This compound is primarily used as a building block in the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions. The bromo substituent also provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity. These transformations are pivotal in the synthesis of novel pharmaceutical candidates.

The logical relationship for the utility of this compound in further synthetic transformations is illustrated below.

Synthetic_Utility cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Potential Final Products start This compound reduction Nitro Group Reduction start->reduction coupling Cross-Coupling (e.g., Suzuki) start->coupling amino_ester tert-Butyl 2-amino-4-bromobenzoate reduction->amino_ester coupled_product Aryl- or Alkyl-substituted Benzoate coupling->coupled_product pharmaceuticals Pharmaceuticals amino_ester->pharmaceuticals coupled_product->pharmaceuticals agrochemicals Agrochemicals coupled_product->agrochemicals materials Functional Materials coupled_product->materials

Caption: Synthetic utility of this compound.

References

Physical and chemical properties of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure, featuring a bulky tert-butyl ester protecting group, a reactive bromine atom, and a reducible nitro group, makes it a versatile building block for the construction of various molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug development.

Physical and Chemical Properties

While some specific experimental values for this compound are not widely published, its properties can be inferred from available data and comparison with structurally similar compounds. It is important for researchers to verify these properties through experimental analysis.

PropertyValueSource/Comment
CAS Number 890315-72-7[1]
Molecular Formula C₁₁H₁₂BrNO₄[1]
Molecular Weight 302.12 g/mol [1]
Appearance Expected to be a solid at room temperatureBased on related compounds
Melting Point Not explicitly reported. Likely a low to moderate melting solid.Requires experimental determination
Boiling Point Not explicitly reported. Predicted to be high due to molecular weight and polarity.Requires experimental determination under vacuum to prevent decomposition.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Low solubility in water is anticipated.Requires experimental determination
Storage Temperature Room Temperature, sealed in a dry environment.[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of 4-bromo-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2-nitrobenzoic acid

This protocol is based on general esterification procedures and may require optimization.

Materials:

  • 4-bromo-2-nitrobenzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane.

  • Add tert-Butanol (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

  • Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 4-bromo-2-nitrobenzoic_acid 4-bromo-2-nitrobenzoic acid Esterification Esterification Reaction 4-bromo-2-nitrobenzoic_acid->Esterification tert_butanol tert-Butanol tert_butanol->Esterification DCC DCC DCC->Esterification DMAP DMAP DMAP->Esterification DCM DCM (solvent) DCM->Esterification Workup Aqueous Workup Esterification->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow

Spectral Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.

  • δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.

  • δ 7.6-7.8 ppm (dd, 1H): Aromatic proton meta to both bromine and nitro groups.

  • δ 1.6 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (CDCl₃, 101 MHz):

  • δ 164-166 ppm: Carbonyl carbon of the ester.

  • δ 148-150 ppm: Aromatic carbon attached to the nitro group.

  • δ 135-138 ppm: Aromatic carbon attached to the bromine.

  • δ 130-134 ppm: Aromatic carbons.

  • δ 125-128 ppm: Aromatic carbons.

  • δ 83-85 ppm: Quaternary carbon of the tert-butyl group.

  • δ 28 ppm: Methyl carbons of the tert-butyl group.

FT-IR (KBr, cm⁻¹):

  • ~2980 cm⁻¹: C-H stretch (aliphatic, tert-butyl).

  • ~1730 cm⁻¹: C=O stretch (ester).

  • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretch.

  • ~1250 cm⁻¹: C-O stretch (ester).

  • ~1100 cm⁻¹: C-Br stretch.

Mass Spectrometry (EI):

  • M⁺: The molecular ion peak at m/z 301/303 (due to bromine isotopes) may be observed.

  • [M - 57]⁺: A significant fragment corresponding to the loss of the tert-butyl group (m/z 244/246).

  • [M - 101]⁺: Fragment corresponding to the loss of the tert-butoxycarbonyl group.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to its distinct reactive sites.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial transformation for introducing a key functional group in many active pharmaceutical ingredients (APIs).

Experimental Protocol: Reduction to tert-Butyl 2-amino-4-bromobenzoate

This protocol is a general method for nitro group reduction and may require optimization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, create a suspension of this compound (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl 2-amino-4-bromobenzoate.

G Reduction of Nitro Group Start This compound Reagents Fe, NH4Cl Ethanol/Water Start->Reagents Product tert-Butyl 2-amino-4-bromobenzoate Reagents->Product Reduction

Reduction Reaction
Nucleophilic Substitution of Bromine

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is enhanced by the electron-withdrawing nitro group.

Application in the Synthesis of Lonafarnib Intermediate: A key application of this compound is in the synthesis of precursors to drugs like Lonafarnib. After reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-4-bromobenzoate can undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position to build more complex molecular architectures.[3]

G Role in API Synthesis Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate tert-Butyl 2-amino-4-bromobenzoate Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 API_Scaffold Complex API Scaffold (e.g., for Lonafarnib) Step2->API_Scaffold

Synthetic Utility in Drug Development

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for molecular elaboration. Its utility in the preparation of key pharmaceutical intermediates underscores its significance in drug discovery and development. While some physical and spectral data require further experimental confirmation, the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for its use in the laboratory. Researchers are encouraged to perform thorough characterization and optimization of the described protocols to ensure safe and efficient application of this versatile compound.

References

Technical Guide to the Solubility of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for tert-Butyl 4-bromo-2-nitrobenzoate. This guide provides a qualitative solubility profile based on the compound's chemical structure, a detailed experimental protocol for determining quantitative solubility, and a comparative analysis of structurally similar compounds. The principles and methodologies described are directly applicable to solubility studies for this compound.

Introduction

This compound (CAS No. 890315-72-7) is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its molecular structure, featuring a bulky non-polar tert-butyl group, a polar nitro group, and a halogenated aromatic ring, results in a nuanced solubility profile. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing formulations. This document serves as a technical resource, offering a predictive analysis of solubility and a robust protocol for its empirical determination.

Predicted Solubility Profile

While quantitative data is not available in the literature, a qualitative assessment can be made based on the principle of "like dissolves like."[2] The molecule's polarity is influenced by the opposing characteristics of the non-polar tert-butyl ester group and the polar nitro group.

Key Structural Features Influencing Solubility:

  • Tert-butyl Ester Group: This large, aliphatic group significantly increases the non-polar character of the molecule, favoring solubility in non-polar to moderately polar solvents.

  • Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can engage in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

  • Bromo Group (-Br): Contributes to the overall molecular weight and introduces some polarity.

  • Aromatic Ring: Provides a hydrophobic surface area.

Based on these features, a predicted solubility trend is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh to ModerateThe polarity of these solvents can solvate the nitro group, while their organic character accommodates the bulk of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds with mixed polarity.
Aromatic Toluene, BenzeneModerate to LowThe non-polar nature of these solvents will interact favorably with the benzene ring and tert-butyl group, but less so with the nitro group.
Polar Protic Methanol, EthanolModerate to LowThe bulky tert-butyl group may sterically hinder effective solvation by hydrogen-bonding solvents.
Non-Polar Hexane, HeptaneLowThe molecule's polarity, primarily from the nitro group, is too high for significant solubility in purely aliphatic solvents.
Aqueous WaterInsolubleThe large hydrophobic structure dominates, making the compound insoluble in water.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[3] This protocol provides a standardized workflow for obtaining precise quantitative data.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: High-purity (HPLC grade or equivalent) organic solvents of interest.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

    • Constant temperature orbital shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

The overall process for determining solubility is outlined in the following workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent in a sealed vial B Prepare multiple vials for each solvent A->B C Agitate vials at a constant temperature (e.g., 25°C) for 24-72 hours B->C D Allow vials to stand for sedimentation C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant using a syringe and filter into a clean vial E->F G Prepare serial dilutions of the filtered supernatant F->G H Analyze concentration via calibrated HPLC or UV-Vis G->H I Calculate solubility (e.g., in mg/mL) from concentration and dilution factor H->I

References

Spectroscopic Data for tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-bromo-2-nitrobenzoate, catering to researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including tert-butyl 4-bromobenzoate, 2-nitroaniline, and 4-bromo-2-nitrotoluene.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the tert-butyl and aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1d1HAr-H
~ 7.9dd1HAr-H
~ 7.7d1HAr-H
~ 1.6s9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl, aromatic, and tert-butyl carbons.

Chemical Shift (δ, ppm)Assignment
~ 164C=O (Ester)
~ 148Ar-C (C-NO₂)
~ 135Ar-C
~ 132Ar-C
~ 128Ar-C
~ 125Ar-C (C-Br)
~ 122Ar-C
~ 83-C (CH₃)₃
~ 28-C(CH₃ )₃

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980-2850MediumC-H stretch (aliphatic)
~ 1730StrongC=O stretch (ester)
~ 1530StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 1280, 1120StrongC-O stretch (ester)
~ 850StrongC-H bend (aromatic, para-disubstituted pattern)
Below 1000MediumC-Br stretch

The mass spectrum is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).

m/zPredicted Identity
302/304[M]⁺ (Molecular ion)
246/248[M - C(CH₃)₃]⁺
200/202[M - C(CH₃)₃ - NO₂]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

The thin solid film method is a common technique for solid samples.[2]

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]

  • Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is a common technique that causes fragmentation, providing structural information.[3] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure G cluster_compound cluster_techniques Spectroscopic Evidence cluster_info Derived Information Compound Proposed Structure HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR IR IR Compound->IR MS MS Compound->MS HNMR_info Proton environment Connectivity (J-coupling) HNMR->HNMR_info CNMR_info Carbon backbone Number of unique carbons CNMR->CNMR_info IR_info Functional groups (Ester, Nitro) IR->IR_info MS_info Molecular weight Isotopic pattern (Br) Fragmentation pattern MS->MS_info

References

An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 4-bromo-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. The presence of the bromo and nitro functionalities on the benzene ring, combined with the sterically hindering tert-butyl ester, allows for selective and sequential chemical transformations. This makes it an attractive starting material for the synthesis of novel therapeutic agents and other functional molecules. This guide details a reliable synthetic route and purification strategy for this compound, ensuring high purity and yield.

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source. Several methods can be employed for this transformation, with the choice depending on the desired scale, available reagents, and required purity. Two effective methods are detailed below.

Method 1: Direct Esterification using a Phase Transfer Catalyst

This method involves the direct reaction of 4-bromo-2-nitrobenzoic acid with 2-bromo-2-methylpropane in the presence of a base and a phase transfer catalyst.

Experimental Protocol:

  • To a stirred solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in N,N-dimethylacetamide (DMA), add potassium carbonate (1.5 eq) and N-benzyl-N,N,N-triethylammonium chloride (0.1 eq).

  • Heat the mixture to 55 °C.

  • Add 2-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 55 °C and stir for 14 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Method 2: Acid Chloride Formation Followed by Esterification

This two-step approach involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with tert-butanol.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (1.3 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 4-bromo-2-nitrobenzoyl chloride.

  • Esterification: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of tert-butanol (1.5 eq) and pyridine (1.5 eq) in THF.

  • Add the acid chloride solution dropwise to the tert-butanol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and monitor by TLC to identify the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₄[1]
Molecular Weight 302.12 g/mol [1]
CAS Number 890315-72-7[1]
Appearance Off-white to pale yellow solid

Table 2: Reaction Parameters and Yields

ParameterMethod 1Method 2
Starting Material 4-bromo-2-nitrobenzoic acid4-bromo-2-nitrobenzoic acid
Key Reagents 2-bromo-2-methylpropane, K₂CO₃, Phase Transfer CatalystOxalyl chloride, tert-butanol, Pyridine
Solvent N,N-dimethylacetamideDichloromethane, THF
Reaction Temperature 55 °C0 °C to Room Temperature
Reaction Time 14 hours6-8 hours (total)
Typical Yield 75-85%80-90%
Purity (post-purification) >98%>99%

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-bromo-2-nitrobenzoic acid Reagents Esterification Reagents (e.g., t-BuOH source, catalyst) Reaction Esterification Reaction Start->Reaction Reactant Reagents->Reaction Addition Crude_Product Crude tert-Butyl 4-bromo-2-nitrobenzoate Reaction->Crude_Product Workup Column_Chromo Column Chromatography Crude_Product->Column_Chromo Loading Recrystallization Recrystallization Column_Chromo->Recrystallization Elution & Concentration Pure_Product Pure Product Recrystallization->Pure_Product Isolation & Drying

Caption: Synthesis and Purification Workflow.

Signaling_Pathway_Analogy A 4-bromo-2-nitrobenzoic acid B Activation (e.g., Acid Chloride Formation) A->B Step 1 D Esterification B->D Intermediate C tert-Butanol C->D Nucleophile E This compound D->E Product Formation

Caption: Key Transformation Steps.

References

Stability and Storage of tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-bromo-2-nitrobenzoate. Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this document outlines best practices for storage and handling based on available supplier safety data and established principles for structurally related molecules. Furthermore, it details exemplary experimental protocols for conducting stability assessments, including forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.

Overview and Recommendations

This compound is a key intermediate in pharmaceutical synthesis. Ensuring its chemical integrity through proper storage and handling is critical for the reliability and reproducibility of research and development outcomes. The primary recommendation for storage is to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Room TemperatureTo minimize the rate of potential thermal decomposition.
Atmosphere Sealed in a dry environmentTo prevent hydrolysis of the ester functional group.
Light Protect from lightTo avoid potential photolytic degradation, a common pathway for nitroaromatic compounds.
Incompatible Materials Strong oxidizing agents, strong bases, and strong acidsTo prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented, based on its chemical structure, several degradation pathways can be anticipated under stress conditions. These include hydrolysis of the tert-butyl ester, reduction of the nitro group, and potential photolytic reactions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

A This compound B 4-Bromo-2-nitrobenzoic acid + Isobutylene A->B Hydrolysis (Acid/Base) C tert-Butyl 4-bromo-2-aminobenzoate A->C Reduction D Other Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are representative methodologies for assessing the stability of a chemical intermediate like this compound, based on ICH guidelines.[2][3][4][5][6][7] The goal of these forced degradation studies is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][8] A degradation of 5-20% is generally targeted.[5][8]

General Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is a common technique for separating the parent compound from its degradation products.

Table 2: Example HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate), gradient elution
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Hydrolytic Stability

This study assesses the susceptibility of the compound to hydrolysis in acidic, basic, and neutral conditions.

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water

  • Reflux the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 8-24 hours).[5][9]

  • Withdraw samples at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC method alongside a non-stressed control solution.

Thermal Stability

This protocol evaluates the effect of high temperature on the solid compound.

Protocol:

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80-100°C).[10]

  • Expose the sample for a defined period (e.g., 24-48 hours).

  • At the end of the exposure, dissolve the sample in a suitable solvent.

  • Analyze by HPLC and compare against a control sample stored at recommended conditions.

Photostability

This study determines the compound's sensitivity to light exposure.

Protocol (based on ICH Q1B): [11][12][13]

  • Expose a sample of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A "dark control" sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[14]

  • After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent.

  • Analyze by HPLC to assess for photodegradation.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Weigh tert-Butyl 4-bromo-2-nitrobenzoate B Prepare Solutions / Solid Samples A->B C1 Hydrolytic (Acid, Base, Neutral) B->C1 C2 Thermal (Elevated Temperature) B->C2 C3 Photolytic (UV/Vis Light Exposure) B->C3 D HPLC Analysis C1->D C2->D C3->D E Data Evaluation (Peak Purity, Mass Balance) D->E

Caption: Experimental workflow for forced degradation studies.

Summary of Stability Data

Table 3: Qualitative Stability Profile

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Potentially labile4-Bromo-2-nitrobenzoic acid, tert-Butanol
Basic Hydrolysis Likely labile4-Bromo-2-nitrobenzoic acid, tert-Butanol
Oxidation Generally stable-
Thermal (Solid State) Likely stable at room temperature; degradation possible at elevated temperatures.Decarboxylation products, products of nitro group reactions.
Photolysis Potentially labileProducts of nitro group reduction or rearrangement.

Conclusion

While this compound is expected to be stable when stored under the recommended conditions of a cool, dry, and dark environment in a sealed container, its molecular structure suggests potential susceptibility to hydrolytic and photolytic degradation under stress conditions. For critical applications in drug development, it is imperative for researchers to perform in-house stability assessments using validated, stability-indicating analytical methods. The experimental protocols and potential degradation pathways outlined in this guide provide a robust framework for such investigations, ensuring the quality and integrity of this important chemical intermediate.

References

tert-Butyl 4-bromo-2-nitrobenzoate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid protected as a tert-butyl ester, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be readily transformed into other functionalities, makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 890315-72-7[1][2]
Molecular Formula C₁₁H₁₂BrNO₄[1][2]
Molecular Weight 302.12 g/mol [1]
Appearance Off-white to pale yellow solid
Storage Sealed in dry, Room Temperature[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic data is critical for the identification and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, the following table provides predicted data based on its structure and known values for similar compounds.

SpectroscopyPredicted Data
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.4, 2.0 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 1.60 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 164.0, 148.5, 137.0, 132.5, 130.0, 128.0, 125.0, 83.0, 28.1
IR (KBr, cm⁻¹) ~2980 (C-H), 1730 (C=O, ester), 1530, 1350 (NO₂, asymm. and symm.), 1250 (C-O), 840 (C-Br)
Mass Spectrum (EI) m/z (%): 301/303 ([M]⁺), 245/247 ([M - C₄H₈]⁺), 228/230 ([M - OC₄H₉]⁺)

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step process starting from commercially available 4-bromotoluene. The first step is the nitration of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification with tert-butanol.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitrobenzoic acid

This procedure involves the nitration of 4-bromobenzoic acid.

  • Materials: 4-bromobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-bromobenzoic acid in portions.

    • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to afford 4-bromo-2-nitrobenzoic acid.

  • Typical Yield: 85-95%.

Step 2: Synthesis of this compound

This procedure details the esterification of 4-bromo-2-nitrobenzoic acid with tert-butanol.

  • Materials: 4-bromo-2-nitrobenzoic acid, tert-butanol, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromo-2-nitrobenzoic acid in anhydrous DCM.

    • Add tert-butanol and a catalytic amount of DMAP to the solution.

    • Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

  • Typical Yield: 70-85%.

Synthesis cluster_0 Synthesis of 4-Bromo-2-nitrobenzoic acid cluster_1 Esterification 4-Bromobenzoic_acid 4-Bromobenzoic acid Reagents1 HNO₃, H₂SO₄ 4-Bromobenzoic_acid->Reagents1 4-Bromo-2-nitrobenzoic_acid 4-Bromo-2-nitrobenzoic acid Reagents1->4-Bromo-2-nitrobenzoic_acid 4-Bromo-2-nitrobenzoic_acid_2 4-Bromo-2-nitrobenzoic acid Reagents2 tert-Butanol, DCC, DMAP 4-Bromo-2-nitrobenzoic_acid_2->Reagents2 tert-Butyl_4-bromo-2-nitrobenzoate This compound Reagents2->tert-Butyl_4-bromo-2-nitrobenzoate

Caption: Synthetic pathway to this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

  • General Protocol:

    • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF/water).

    • Procedure:

      • To a degassed mixture of the solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.

      • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

      • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the product by column chromatography.

    • Expected Yield: 60-95%, depending on the substrates and catalyst system.

2. Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond, providing access to arylamines which are prevalent in medicinal chemistry.

  • General Protocol:

    • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).

    • Procedure:

      • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

      • Add the solvent, followed by this compound and the amine.

      • Heat the reaction mixture with stirring for the required time.

      • After cooling, quench the reaction, extract the product, and purify by chromatography.

    • Expected Yield: 50-90%.

3. Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.

  • General Protocol:

    • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).

    • Procedure:

      • Dissolve this compound, the alkyne, the palladium catalyst, and CuI in the solvent.

      • Add the amine base and stir the mixture at room temperature or with gentle heating.

      • Upon completion, work up the reaction by removing the solvent and purifying the residue by column chromatography.

    • Expected Yield: 70-98%.

CrossCoupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagents Ar-B(OH)₂ Pd catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents R₂NH Pd catalyst, Ligand, Base Start->Buchwald_Reagents Sonogashira_Reagents R-C≡CH Pd catalyst, CuI, Base Start->Sonogashira_Reagents Suzuki_Product tert-Butyl 4-aryl-2-nitrobenzoate Suzuki_Reagents->Suzuki_Product Buchwald_Product tert-Butyl 4-(dialkylamino)-2-nitrobenzoate Buchwald_Reagents->Buchwald_Product Sonogashira_Product tert-Butyl 4-(alkynyl)-2-nitrobenzoate Sonogashira_Reagents->Sonogashira_Product

Caption: Key cross-coupling reactions of the title compound.

Reduction of the Nitro Group

The nitro group in this compound can be selectively reduced to an amino group, which opens up a vast number of subsequent transformations, such as amide bond formation, diazotization, and the synthesis of heterocyclic systems.

  • General Protocol for Reduction to Amine:

    • Materials: this compound, reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/NH₄Cl), solvent (e.g., ethanol, ethyl acetate).

    • Procedure (using SnCl₂·2H₂O):

      • Dissolve this compound in ethanol.

      • Add a solution of tin(II) chloride dihydrate in concentrated HCl.

      • Heat the mixture at reflux for several hours.

      • Cool the reaction, basify with a strong base (e.g., NaOH solution), and extract the product with ethyl acetate.

      • Wash, dry, and concentrate the organic extracts. Purify by chromatography to obtain tert-butyl 2-amino-4-bromobenzoate.[2]

    • Typical Yield: 80-95%.

Reduction Nitro_Compound This compound Reducing_Agent Reduction (e.g., SnCl₂, H₂/Pd-C) Nitro_Compound->Reducing_Agent Amine_Product tert-Butyl 2-amino-4-bromobenzoate Reducing_Agent->Amine_Product

Caption: Reduction of the nitro group to an amine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex molecules in the fields of medicinal chemistry and materials science. The reliable protocols for its synthesis and subsequent functionalization via cross-coupling reactions and nitro group reduction provide chemists with a powerful tool for the construction of novel chemical entities. As the demand for sophisticated organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of tert-Butyl 4-bromo-2-nitrobenzoate . This substrate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the bromo, nitro, and tert-butyl ester functionalities allows for a variety of transformations, making it a versatile starting material for the synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document focuses on four key transformations utilizing this compound as the electrophilic partner: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to detail, particularly in maintaining an inert atmosphere to prevent catalyst deactivation. A general workflow is depicted below.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification reagents Weighing of solid reagents: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base solvents Degassing of Solvents reagents->solvents assembly Assembly of Glassware (Oven-dried) solvents->assembly inert Establish Inert Atmosphere (Argon or Nitrogen) assembly->inert addition Addition of Reagents and Solvent inert->addition heating Heating and Stirring addition->heating quench Reaction Quenching heating->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organohalide.[2][3] This reaction is widely used for the synthesis of biaryl compounds.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L -Br pd0->pd2_complex Ar-Br oxidative_addition oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L -Ar' pd2_complex->ar_pd_ar Ar'-B(OH)₂ Base transmetalation transmetalation Transmetalation ar_pd_ar->pd0 reductive_elimination product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination reagents This compound (Ar-Br) Arylboronic Acid (Ar'-B(OH)₂) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)1,4-Dioxane1001680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851875-85
Yields are estimated based on typical reactions of similar substrates and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 302 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 4-phenyl-2-nitrobenzoate.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)–C(sp²) bond formation.[1][4]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L -Br pd0->pd2_complex Ar-Br oxidative_addition oxidative_addition Oxidative Addition alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)L -Br pd2_complex->alkyl_pd_complex R-CH=CH₂ migratory_insertion migratory_insertion Migratory Insertion product_complex Product-Pd(II) Complex alkyl_pd_complex->product_complex beta_hydride_elimination beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Base reductive_elimination product Ar-CH=CH-R product_complex:f0->product reductive_elimination Reductive Elimination reagents This compound (Ar-Br) Alkene (R-CH=CH₂) + Base

Caption: Simplified catalytic cycle for the Heck reaction.

Application Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)NMP1201875-85
3CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1102460-70
Yields are estimated based on typical reactions of similar substrates and may require optimization.
Experimental Protocol: Heck Reaction with Styrene

Materials:

  • This compound (1.0 mmol, 302 mg)

  • Styrene (1.2 mmol, 125 mg, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add styrene and triethylamine to the mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 4-styryl-2-nitrobenzoate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, and is a fundamental reaction for the synthesis of substituted alkynes.[5][6]

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L -Br pd0->pd2_complex Ar-Br (Oxidative Addition) ar_pd_alkynyl Ar-Pd(II)L -C≡CR pd2_complex->ar_pd_alkynyl Cu-C≡CR (Transmetalation) ar_pd_alkynyl->pd0 (Reductive Elimination) product Ar-C≡CR ar_pd_alkynyl->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide R-C≡CH, Base cu_acetylide->cu_halide

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Application Data
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF65880-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)Toluene801275-85
31-HexynePdCl₂(dppf) (2)CuI (4)DBU (2)DMF901070-80
Yields are estimated based on typical reactions of similar substrates and may require optimization.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 302 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 277 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 4-(phenylethynyl)-2-nitrobenzoate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides and amines.[7][8] This reaction is a powerful tool for the synthesis of anilines and their derivatives.

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L -Br pd0->pd2_complex Ar-Br oxidative_addition oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L -NR¹R² pd2_complex->amido_complex HNR¹R², Base amine_coordination amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 reductive_elimination product Ar-NR¹R² amido_complex->product reductive_elimination Reductive Elimination reagents This compound (Ar-Br) Amine (HNR¹R²) + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Data
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001680-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102075-85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2)Toluene1001880-90
Yields are estimated based on typical reactions of similar substrates and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 mmol, 302 mg)

  • Aniline (1.1 mmol, 102 mg, 100 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol, 115 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

  • Add this compound to the tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 4-anilino-2-nitrobenzoate.

Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving tert-butyl 4-bromo-2-nitrobenzoate. This substrate is a valuable building block in organic synthesis, particularly for the introduction of various functional groups onto an aromatic ring, a common strategy in the development of novel pharmaceutical agents and functional materials.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic compounds. The reaction's success with substrates like this compound hinges on the electronic properties of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the bromine atom activates the ring for nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles, including amines, alkoxides, and thiolates. The tert-butyl ester group, while sterically hindering, generally remains intact under typical SNAr conditions, providing a handle for further synthetic transformations.

These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed efficiently.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic aromatic substitution reactions on aryl halides with structural similarities to this compound, illustrating the influence of the nucleophile on reaction outcomes. Note: Specific data for this compound is not widely available in the literature; therefore, data for analogous systems are presented to provide general guidance.

NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)
BenzylamineMethyl 4-fluoro-3-nitrobenzoateDMF80492
PiperidineMethyl 2-chloro-4-nitrobenzoateEthanolReflux6>95
Aniline4-MethoxybenzonitrileToluene1102495
MorpholineMethyl 4-fluoro-3-nitrobenzoateDMF80394

Experimental Protocols

The following are detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound with amine and phenoxide nucleophiles. These protocols are based on established procedures for similar substrates and may require optimization for specific cases.

Protocol 1: Reaction with a Primary or Secondary Amine (e.g., Aniline)

This protocol describes a general procedure for the synthesis of tert-butyl 4-(arylamino)-2-nitrobenzoates.

Materials:

  • This compound (1.0 equiv)

  • Aniline (or other primary/secondary amine) (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the chosen amine (1.2 - 1.5 equiv), and potassium carbonate (2.0 - 3.0 equiv).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified tert-butyl 4-(amino)-2-nitrobenzoate derivative.

Protocol 2: Reaction with a Phenoxide Nucleophile (e.g., Phenol)

This protocol outlines a general procedure for the synthesis of tert-butyl 4-phenoxy-2-nitrobenzoates.

Materials:

  • This compound (1.0 equiv)

  • Phenol (or a substituted phenol) (1.2 - 1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base (e.g., potassium tert-butoxide) (1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.2 - 1.5 equiv) and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 - 2.0 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of this compound (1.0 equiv) in a minimal amount of the reaction solvent to the phenoxide solution.

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of solvent).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 4-phenoxy-2-nitrobenzoate.

Visualizations

The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow for these reactions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Br⁻ (Elimination) LeavingGroup Bromide Ion (Br⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow Start Combine Reactants and Solvent Reaction Heat and Stir Reaction Mixture Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for SNAr reactions.

Application Notes and Protocols for the Deprotection of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability across a range of chemical conditions and its facile removal under acidic conditions. The deprotection of tert-Butyl 4-bromo-2-nitrobenzoate to yield 4-bromo-2-nitrobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the acidic cleavage of the tert-butyl ester in this specific substrate. The protocols outlined below utilize common acidic reagents: Trifluoroacetic acid (TFA), Hydrochloric Acid (HCl), and Phosphoric Acid (H₃PO₄).

Deprotection Overview and Mechanism

The deprotection of a tert-butyl ester under acidic conditions proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently neutralized, typically through deprotonation to form the volatile byproduct isobutylene.[1]

Quantitative Data Summary

The selection of a deprotection method depends on factors such as the desired reaction kinetics, the presence of other acid-labile functional groups, and the desired workup procedure. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of tert-butyl esters, which are generally applicable to this compound.

ReagentSolventTemperatureTime (h)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4>90Highly effective and common method. TFA is volatile, simplifying workup. Can cleave other acid-sensitive groups.[2]
Hydrochloric Acid (HCl)Dioxane / Acetic AcidRoom Temp.2 - 12>90A cost-effective and potent reagent. Requires careful handling due to its corrosive nature.[2]
Phosphoric Acid (H₃PO₄, 85%)TolueneRoom Temp. - 50°C3 - 24HighA milder, environmentally benign option.[3][4][5] Offers good selectivity in the presence of some other acid-sensitive groups.[3][4][5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for tert-butyl ester cleavage.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • To the stirred solution, add Trifluoroacetic acid (TFA) (5-10 eq). A common ratio is a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-nitrobenzoic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol offers a cost-effective alternative to TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like dioxane or acetic acid if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.

  • Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Protocol 3: Deprotection using Aqueous Phosphoric Acid

This method is milder and more environmentally friendly.

Materials:

  • This compound

  • Toluene

  • 85 wt% Aqueous Phosphoric Acid (H₃PO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in toluene.

  • Add 85 wt% aqueous phosphoric acid (5-10 eq).

  • Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, typically ranging from 3 to 24 hours.[4]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize the phosphoric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-nitrobenzoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Experimental Workflow

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Substrate Dissolve tert-Butyl 4-bromo-2-nitrobenzoate in solvent Start->Dissolve Substrate Add Acid Add Acidic Reagent (TFA, HCl, or H3PO4) Dissolve Substrate->Add Acid Stir Stir at specified temperature Add Acid->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Quench/Neutralize Quench and/or Neutralize Acid Monitor->Quench/Neutralize Extraction Aqueous Extraction Quench/Neutralize->Extraction Dry & Concentrate Dry organic layer and concentrate Extraction->Dry & Concentrate Purification Purify by recrystallization or chromatography Dry & Concentrate->Purification Final Product 4-bromo-2-nitrobenzoic acid Purification->Final Product

Caption: General experimental workflow for the deprotection of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ Acid H-A (Acid) Carbocation tert-Butyl Cation ProtonatedEster->Carbocation C-O cleavage CarboxylicAcid 4-bromo-2-nitrobenzoic acid ProtonatedEster->CarboxylicAcid Isobutylene Isobutylene Carbocation->Isobutylene - H+ FinalAcid 4-bromo-2-nitrobenzoic acid CarboxylicAcid->FinalAcid RegenAcid H-A (Acid)

Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for phosphoric acid), or the equivalents of the acid. Ensure that the starting material is fully dissolved and that the reagents are of appropriate quality.

  • Side Reactions: The nitro group is generally stable under these acidic conditions. However, with prolonged reaction times or stronger acidic conditions, there is a potential for side reactions. The bromo substituent is also generally stable, but care should be taken to avoid conditions that might promote nucleophilic aromatic substitution, although this is unlikely under the described acidic conditions.

  • Safety: Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Phosphoric acid is less hazardous but should still be handled with care. The neutralization step with sodium bicarbonate can cause vigorous gas evolution and should be performed cautiously.

References

Application Notes and Protocols: Reduction of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in tert-Butyl 4-bromo-2-nitrobenzoate to synthesize tert-butyl 2-amino-4-bromobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, with special consideration for the chemoselectivity required by the starting material, which contains both a bromine substituent and a tert-butyl ester group.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a common pathway to synthetically versatile anilines.[1][2] The choice of reducing agent is critical to ensure high yield and purity of the desired amine, particularly when other sensitive functional groups are present. In the case of this compound, the ideal method should selectively reduce the nitro group without affecting the bromo substituent or the ester moiety. This document details three common and effective methods for this transformation: catalytic hydrogenation, and reductions using iron powder or tin(II) chloride in acidic media.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the described protocols, allowing for an at-a-glance comparison to aid in method selection based on laboratory capabilities, cost, and environmental considerations.

MethodReagentsSolvent(s)Typical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Raney NickelEthanol, Methanol, or Ethyl Acetate2 - 6 hours90 - 98High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Iron in Acidic Medium Fe powder, NH₄Cl, or HCl (catalytic)Ethanol/Water, Acetic Acid1 - 4 hours85 - 95Cost-effective, environmentally benign metal, tolerant of many functional groups.[3]Can be exothermic, workup involves filtration of iron salts.[4]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate1 - 3 hours80 - 92Mild conditions, high chemoselectivity, effective for substrates with sensitive groups.[3][5][6]Generates tin-based waste products which can be toxic, requires stoichiometric amounts.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[5] The use of Raney nickel as a catalyst is recommended over palladium on carbon (Pd/C) to minimize the risk of dehalogenation of the aromatic bromine substituent.[5]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite or another filter aid

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a sufficient volume of ethanol.

  • Carefully add Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.

  • Seal the hydrogenation apparatus and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and begin vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude tert-butyl 2-amino-4-bromobenzoate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium (Béchamp Reduction)

The reduction of aromatic nitro compounds using iron metal in the presence of a mild acid is a classic, cost-effective, and environmentally friendly method.[3][8][9]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl) or catalytic hydrochloric acid (HCl)

  • Ethanol and Water (e.g., 4:1 mixture)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Celite or another filter aid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent), ethanol, and water.

  • Add iron powder (3-5 equivalents) and ammonium chloride (4-5 equivalents) to the mixture.[10]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed by recrystallization or column chromatography.

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride (stannous chloride) is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[5][6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2 M sodium hydroxide solution. Be cautious as the neutralization can be exothermic. Adjust the pH of the aqueous layer to be basic (pH > 10) to precipitate tin salts.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualized Workflow

The following diagram illustrates the general workflow for the reduction of this compound to the corresponding aniline.

Nitro_Reduction_Workflow Start This compound Process Reduction of Nitro Group Start->Process Method1 Catalytic Hydrogenation (H2, Raney Ni) Process->Method1 Method A Method2 Iron Reduction (Fe, NH4Cl) Process->Method2 Method B Method3 Tin(II) Chloride Reduction (SnCl2) Process->Method3 Method C Workup Reaction Workup (Filtration/Extraction) Method1->Workup Method2->Workup Method3->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End tert-Butyl 2-amino-4-bromobenzoate Purification->End

Caption: General workflow for the reduction of the nitro group.

References

Application Notes and Protocols: Derivatization of tert-Butyl 4-bromo-2-nitrobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of tert-butyl 4-bromo-2-nitrobenzoate, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 4-position of the nitrobenzoate core. Furthermore, this guide includes protocols for preliminary in vitro biological screening of the synthesized derivatives for potential anticancer and antimicrobial activities. Representative data, based on structurally similar compounds, is presented in tabular format to illustrate the potential outcomes of these studies.

Introduction

Substituted nitrobenzoate derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the electron-withdrawing nitro group can significantly influence the molecule's biological and physicochemical properties. The starting material, this compound, offers a strategic platform for the development of compound libraries for biological screening. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties. This document outlines detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized analogs.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.

G

Figure 1: Derivatization strategies for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of tert-butyl 4-aryl-2-nitrobenzoates.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water (10:1 ratio with toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid/ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the synthesis of tert-butyl 4-alkynyl-2-nitrobenzoates.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate (20 mL) and water (10 mL).

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of tert-butyl 4-(arylamino)-2-nitrobenzoates.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).

Data Presentation

The following tables present representative, hypothetical data for the synthesized derivatives, based on typical yields and biological activities observed for structurally analogous compounds.

Table 1: Synthesis of tert-Butyl 4-substituted-2-nitrobenzoate Derivatives

EntryCoupling ReactionR-groupYield (%)
1Suzuki-MiyauraPhenyl85
2Suzuki-Miyaura4-Methoxyphenyl82
3Suzuki-Miyaura3-Pyridyl75
4SonogashiraPhenylethynyl90
5Sonogashira(Trimethylsilyl)ethynyl95
6SonogashiraProp-1-yn-1-yl88
7Buchwald-HartwigAniline78
8Buchwald-HartwigMorpholine85
9Buchwald-HartwigN-Methylaniline72

Table 2: In Vitro Anticancer Activity (MTT Assay)

CompoundCell LineIC₅₀ (µM)
4-Aryl Derivatives
1MCF-7 (Breast)15.2
2A549 (Lung)25.8
4-Alkynyl Derivatives
4MCF-7 (Breast)8.5
5A549 (Lung)12.1
4-Amino Derivatives
7MCF-7 (Breast)30.5
8A549 (Lung)45.2
Doxorubicin (Control)MCF-7 (Breast)0.8
Doxorubicin (Control)A549 (Lung)1.2

Table 3: In Vitro Antimicrobial Activity (Broth Microdilution)

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
4-Aryl Derivatives
132>128
21664
4-Alkynyl Derivatives
4832
51664
4-Amino Derivatives
764>128
8>128>128
Ciprofloxacin (Control)0.50.25

Biological Screening Protocols

Protocol 4: MTT Assay for Anticancer Screening

This protocol is for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

G

Figure 2: Workflow for the MTT cell viability assay.

Protocol 5: Broth Microdilution Assay for Antimicrobial Screening

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare two-fold serial dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

Nitroaromatic compounds have been reported to exert their biological effects through various mechanisms. In cancer, they may induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. As antimicrobials, their activity is often linked to the reductive activation of the nitro group within the microbial cell, leading to the generation of cytotoxic reactive nitrogen species.

G

Figure 3: Potential signaling pathways modulated by nitroaromatic derivatives.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this document offer a systematic approach for the synthesis and subsequent biological evaluation of novel nitrobenzoate derivatives as potential anticancer and antimicrobial agents. The illustrative data and workflows provide a framework for researchers to design and execute their screening campaigns, contributing to the discovery of new therapeutic leads.

Application of tert-Butyl 4-bromo-2-nitrobenzoate in Materials Science: A Gateway to Functional Aromatic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate is a versatile aromatic compound that holds significant promise as a building block in materials science, particularly for the synthesis of advanced functional polymers. Its unique trifunctional structure, featuring a reactive bromo group, a reducible nitro group, and a bulky tert-butyl ester, allows for a multi-step synthetic approach to create polymers with tailored properties. The bromo substituent serves as a handle for carbon-carbon bond formation through cross-coupling reactions, enabling the construction of a polymer backbone. The nitro group can be chemically transformed post-polymerization into a variety of other functional groups, such as amines, which can impart specific chemical or physical properties to the final material. The tert-butyl ester group provides solubility to the monomer and the resulting polymer in common organic solvents, facilitating processing and characterization. This application note details a hypothetical, yet scientifically plausible, protocol for the synthesis of a functional aromatic polymer using this compound as a key monomer.

Application Notes

The primary application of this compound in materials science is as a monomer for the synthesis of functional aromatic polymers. These polymers are of interest in a range of fields, including organic electronics, high-performance plastics, and biomedical materials. The synthetic strategy involves two key steps:

  • Polymerization: The bromo- and nitro-substituted aromatic monomer can undergo polymerization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a poly(p-phenylene) backbone, a class of polymers known for their thermal stability and semiconducting properties. The presence of the nitro group and the tert-butyl ester on the polymer side chain influences its solubility and processability.

  • Post-Polymerization Modification: The nitro groups along the polymer chain can be readily reduced to amino groups. This transformation converts the initial polymer into a highly functional material. The resulting amino groups can be further derivatized to introduce specific functionalities, such as fluorescent tags, bioactive molecules, or cross-linking agents, thereby tailoring the polymer's properties for specific applications.

Quantitative Data Summary

The following table summarizes the anticipated properties of the synthesized polymers based on literature values for structurally similar aromatic polymers.

PropertyPoly(tert-butyl 4-yl-2-nitrobenzoate) (Hypothetical)Poly(tert-butyl 4-yl-2-aminobenzoate) (Hypothetical)
Molecular Weight (Mn) 10,000 - 25,000 g/mol 10,000 - 25,000 g/mol
Molecular Weight (Mw) 15,000 - 40,000 g/mol 15,000 - 40,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.01.5 - 2.0
Glass Transition Temp. (Tg) 180 - 220 °C200 - 250 °C
Decomposition Temp. (Td) > 350 °C> 380 °C
Solubility Soluble in THF, Chloroform, DMFSoluble in DMF, DMSO; limited solubility in THF

Experimental Protocols

Protocol 1: Synthesis of Poly(tert-butyl 4-yl-2-nitrobenzoate) via Suzuki Polymerization

This protocol describes the synthesis of the nitro-functionalized polymer using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (Monomer 1)

  • 1,4-Phenylenediboronic acid (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Schlenk flask and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and 1,4-phenylenediboronic acid (1.0 eq) in a 3:1 mixture of Toluene and DMF.

  • Degassing: Degas the solution by bubbling with argon for 30 minutes to remove any dissolved oxygen.

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in degassed toluene.

  • Polymerization: Add the catalyst solution to the monomer solution under an argon atmosphere. To this mixture, add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the solid polymer and wash it sequentially with deionized water and methanol.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight to yield Poly(tert-butyl 4-yl-2-nitrobenzoate) as a solid.

Protocol 2: Post-Polymerization Reduction of Nitro Groups

This protocol details the conversion of the nitro-functionalized polymer to an amino-functionalized polymer.

Materials:

  • Poly(tert-butyl 4-yl-2-nitrobenzoate)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Procedure:

  • Dissolution: Dissolve the Poly(tert-butyl 4-yl-2-nitrobenzoate) in DMF in a round-bottom flask.

  • Reducing Agent Addition: Add an excess of SnCl₂·2H₂O (5.0 eq per nitro group) to the polymer solution.

  • Reaction: Carefully add concentrated HCl dropwise to the stirred mixture. Heat the reaction to 60 °C and stir for 24 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of a 10% aqueous NaOH solution to neutralize the acid and precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with deionized water until the washings are neutral. Then, wash with methanol to remove any remaining impurities.

  • Drying: Dry the resulting Poly(tert-butyl 4-yl-2-aminobenzoate) in a vacuum oven at 80 °C overnight.

Visualizations

Synthesis_Workflow Monomer tert-Butyl 4-bromo-2-nitrobenzoate Polymerization Suzuki Polymerization (Pd₂(dba)₃, P(o-tol)₃, K₂CO₃) Monomer->Polymerization Nitro_Polymer Poly(tert-butyl 4-yl-2-nitrobenzoate) Polymerization->Nitro_Polymer Reduction Nitro Group Reduction (SnCl₂, HCl) Nitro_Polymer->Reduction Amino_Polymer Poly(tert-butyl 4-yl-2-aminobenzoate) Reduction->Amino_Polymer

Caption: Synthetic workflow for the functional aromatic polymer.

Signaling_Pathway cluster_polymerization Suzuki Polymerization Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Polymer Chain) RedElim->Product

Application Notes and Protocols for Amide Coupling with 4-bromo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzoic acid is a valuable building block in organic and medicinal chemistry, frequently utilized in the synthesis of complex molecules and potential pharmaceutical candidates. The formation of an amide bond is a critical transformation involving this molecule, enabling the introduction of diverse functionalities and the construction of larger molecular scaffolds. This document provides detailed protocols for the successful amide coupling of 4-bromo-2-nitrobenzoic acid with primary and secondary amines using common and efficient coupling reagents.

The primary challenge in the amide coupling of 4-bromo-2-nitrobenzoic acid lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures, which may not be suitable for complex molecules.[1][2] Therefore, the use of coupling reagents is essential to achieve efficient amide bond formation under mild conditions.[2] This guide focuses on two widely used and reliable methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation: A Comparative Overview of Coupling Reagents

The choice of coupling reagent and reaction conditions can significantly influence the outcome of the amide coupling reaction. The following table summarizes typical quantitative data for amide bond formation with benzoic acid derivatives, providing a comparative overview of different coupling methods. These values are representative and may require optimization for specific substrates.

Coupling Reagent/AdditiveAmine (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
EDC / HOBt1.1DIPEA (2.0)DMF or DCM0 to RT12-2480-95
HATU1.1DIPEA (2.0)DMFRT2-685-98

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This method is a widely used, reliable, and cost-effective procedure for amide bond formation. The byproducts are generally water-soluble, which simplifies the purification process.

Materials:

  • 4-bromo-2-nitrobenzoic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-nitrobenzoic acid (1.0 eq).

  • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[3]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often preferred for sterically hindered or electronically challenging substrates, resulting in high yields and shorter reaction times.

Materials:

  • 4-bromo-2-nitrobenzoic acid

  • Primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Visualizations

General Mechanism of Amide Bond Formation

The following diagram illustrates the general mechanism of carboxylic acid activation by a coupling reagent (CR) and subsequent reaction with an amine to form an amide bond.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (4-bromo-2-nitrobenzoic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product + Amine Amine R'-NH2 (Primary/Secondary Amine)

Caption: Generalized mechanism of amide bond formation.

Experimental Workflow for Amide Coupling

The diagram below outlines the step-by-step experimental workflow for the amide coupling of 4-bromo-2-nitrobenzoic acid.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Dissolve_Reactants Dissolve 4-bromo-2-nitrobenzoic acid, amine, and base (if applicable) in anhydrous solvent. Start->Dissolve_Reactants Cool Cool reaction mixture to 0 °C (for EDC/HOBt protocol). Dissolve_Reactants->Cool Add_Coupling_Reagent Add Coupling Reagent (EDC or HATU). Cool->Add_Coupling_Reagent Reaction Stir at specified temperature and monitor reaction progress (TLC/LC-MS). Add_Coupling_Reagent->Reaction EDC/HOBt Pre-activation Pre-activate for 15-20 min (for HATU protocol). Pre-activation->Reaction Workup Aqueous Workup: Dilute with organic solvent, wash with NaHCO3 and brine. Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification End Final Product: Pure Amide Purification->End

Caption: Experimental workflow for amide coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions involving tert-butyl 4-bromo-2-nitrobenzoate. The electron-withdrawing nature of the nitro group and the steric hindrance of the tert-butyl ester can present unique challenges. This guide offers structured advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound resulting in low yields?

A1: Low yields with this substrate can stem from several factors related to its electronic and steric properties. The strong electron-withdrawing nitro group can deactivate the palladium catalyst. Additionally, the bulky tert-butyl ester group can sterically hinder the approach of the coupling partners to the catalytic center. Common issues include inefficient oxidative addition, catalyst deactivation, and competing side reactions. Careful optimization of the catalyst system, base, and solvent is crucial for success.

Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: Common side reactions include:

  • Homocoupling: Formation of biaryl products from the boronic acid (in Suzuki reactions) or dimerization of the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are critical for minimizing this.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases. Using anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or carefully selecting the base can mitigate this issue.

  • Reduction of the Nitro Group: The nitro group can sometimes be reduced under the reaction conditions, leading to undesired byproducts. The choice of phosphine ligand and reaction temperature can influence this.

Q3: What are the recommended starting points for catalyst and ligand selection for this substrate?

A3: For electron-deficient aryl bromides like this compound, catalyst systems that are robust and promote efficient oxidative addition are preferred.

  • Suzuki Coupling: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. Pre-formed palladium complexes like Pd(PPh₃)₄ can also be used.

  • Heck Coupling: Palladium(II) acetate is a common precursor, often used with phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or in phosphine-free systems under specific conditions.

  • Sonogashira Coupling: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Copper-free conditions often require more specialized ligands.

Q4: How critical is the choice of base and solvent?

A4: The base and solvent system is critical for the success of these coupling reactions.

  • Base: The base activates the coupling partner (e.g., boronic acid in Suzuki) and neutralizes the acid generated during the reaction. For Suzuki couplings with this substrate, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective. For Heck and Sonogashira reactions, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.

  • Solvent: The solvent must solubilize the reactants and the catalyst system. Common solvents include toluene, 1,4-dioxane, N,N-dimethylformamide (DMF), and acetonitrile (ACN), often in combination with water for Suzuki reactions. The choice of solvent can significantly impact reaction rates and yields.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are observing little to no consumption of your starting material, consider the following troubleshooting steps.

LowConversionWorkflow Start Low/No Conversion CheckReagents Verify Reagent Quality and Purity Start->CheckReagents CheckInert Ensure Rigorous Inert Atmosphere CheckReagents->CheckInert Reagents OK Success Reaction Proceeds CheckReagents->Success Impurity Found & Replaced OptimizeCatalyst Screen Catalyst/Ligand System CheckInert->OptimizeCatalyst Atmosphere OK CheckInert->Success Oxygen Leak Fixed OptimizeBaseSolvent Optimize Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent No Improvement OptimizeCatalyst->Success Improved Yield IncreaseTemp Increase Reaction Temperature OptimizeBaseSolvent->IncreaseTemp No Improvement OptimizeBaseSolvent->Success Improved Yield CheckActivation Verify Pre-catalyst Activation IncreaseTemp->CheckActivation No Improvement IncreaseTemp->Success Improved Yield CheckActivation->Success Activation Confirmed

Troubleshooting workflow for low or no conversion.
  • Question: My reaction is not proceeding. What should I check first?

    • Answer: First, verify the purity and integrity of all reagents, including the aryl bromide, coupling partner, catalyst, ligand, base, and solvent. Impurities, especially water and oxygen, can significantly inhibit the reaction. Ensure that your palladium catalyst and phosphine ligands have not degraded. Use fresh, high-purity materials and properly dried and degassed solvents.

  • Question: I've confirmed my reagents are pure, but the reaction is still sluggish. What's the next step?

    • Answer: Ensure your reaction is being conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can irreversibly deactivate the active Pd(0) catalyst. Use proper Schlenk line or glovebox techniques, and thoroughly degas your solvents using methods like freeze-pump-thaw or by sparging with an inert gas.

  • Question: I'm still seeing low conversion. Should I change the catalyst?

    • Answer: Yes, screening different catalyst and ligand combinations is a crucial optimization step. For this electron-deficient substrate, more electron-rich and bulky ligands may be required to facilitate the oxidative addition step. Refer to the data tables below for suggested starting points.

Issue 2: Catalyst Deactivation (Formation of Palladium Black)

The precipitation of black palladium metal is a common sign of catalyst deactivation.

CatalystDeactivation Start Palladium Black Observed HighTemp High Reaction Temperature Start->HighTemp HighConc High Catalyst Concentration Start->HighConc WrongRatio Incorrect Ligand:Metal Ratio Start->WrongRatio LowerTemp Lower Reaction Temperature HighTemp->LowerTemp LowerConc Decrease Catalyst Loading HighConc->LowerConc AdjustRatio Increase Ligand:Metal Ratio WrongRatio->AdjustRatio Success Reaction Stable LowerTemp->Success LowerConc->Success AdjustRatio->Success

Addressing palladium catalyst deactivation.
  • Question: My reaction mixture is turning black, and the reaction has stalled. What is happening?

    • Answer: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution as inactive metal, likely due to catalyst decomposition. This can be caused by excessively high temperatures, high catalyst concentrations, or an insufficient amount of stabilizing ligand.

  • Question: How can I prevent the formation of palladium black?

    • Answer: Try lowering the reaction temperature. If high temperatures are necessary, ensure you are using a thermally stable ligand. You can also try decreasing the catalyst loading. Additionally, increasing the ligand-to-palladium ratio can sometimes help to stabilize the catalytic species in solution.

Data Presentation: Condition Screening for Couplings

The following tables provide a summary of representative conditions for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings of electron-deficient aryl bromides. These should serve as a starting point for your optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100~85-95
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90~70-85
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110~80-90
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene100~90-98

Table 2: Mizoroki-Heck Coupling of this compound with Styrene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100~75-85
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA120~65-75
3PdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP130~70-80
4Pd(OAc)₂ (1)NoneEt₃N (2)ACN80~50-60

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

EntryPalladium Source (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60~80-90
2Pd(PPh₃)₄ (3)CuI (5)DIPEA (2)Toluene80~75-85
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃N (2)DMF70~85-95
4PdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2)Dioxane90~70-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

SuzukiProtocol Start Start Combine Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand Start->Combine Inert Establish Inert Atmosphere (Ar/N2) Combine->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent Heat Heat to Desired Temperature AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Chromatography Workup->Purify End Characterize Product Purify->End

General workflow for a Suzuki-Miyaura coupling reaction.
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mizoroki-Heck Coupling
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%) in the chosen solvent (e.g., DMF).

  • Reagent Addition: Add the alkene (e.g., styrene, 1.2 equiv) and the base (e.g., Et₃N, 1.5 equiv) to the mixture.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitoring, Workup, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in the Suzuki-Miyaura protocol.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.1 equiv) via syringe.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C).

  • Monitoring, Workup, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

This technical support guide is intended to provide a starting point for the optimization of your coupling reactions. The optimal conditions will be substrate-dependent, and systematic screening of the reaction parameters is highly recommended.

Common side reactions and byproducts with tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-bromo-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most common side reactions are related to the three main functional groups in the molecule: the bromo group, the nitro group, and the tert-butyl ester. These include:

  • Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen atom, leading to the formation of tert-butyl 2-nitrobenzoate. This is a common side reaction in palladium-catalyzed coupling reactions like Suzuki and Buchwald-Hartwig amination.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH2), especially under certain catalytic hydrogenation conditions or with specific reducing agents, yielding tert-butyl 4-bromo-2-aminobenzoate.[1][2][3]

  • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to form 4-bromo-2-nitrobenzoic acid.[4] While more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to hydrolysis.

  • Homocoupling: In Suzuki reactions, the boronic acid reagent can couple with itself to form a biaryl byproduct.[5]

Q2: How can I minimize the reduction of the nitro group during a reaction?

A2: To minimize the reduction of the nitro group, avoid harsh reducing conditions.

  • For catalytic hydrogenation, using a catalyst like Raney nickel might be preferred over Palladium on carbon (Pd/C) in some cases, as Pd/C is a very active catalyst for a wide range of functional groups.[2]

  • Using metals like iron (Fe) or zinc (Zn) in acidic media provides a milder method for nitro group reduction and might be less likely to occur as a side reaction compared to catalytic hydrogenation.[2]

  • Reagents like tin(II) chloride (SnCl2) or sodium sulfide (Na2S) can also be used for nitro group reduction and may offer selectivity in the presence of other functional groups.[2]

Q3: Under what conditions is the tert-butyl ester group labile?

A3: The tert-butyl ester is primarily sensitive to acidic conditions.[4] Even mild acids can cause its cleavage to the corresponding carboxylic acid. Therefore, it is crucial to avoid acidic workups or reaction conditions if the ester needs to remain intact. While generally stable to bases, strong bases at high temperatures can also promote hydrolysis.

Troubleshooting Guides

Issue 1: Low yield in Suzuki-Miyaura Coupling Reactions
Possible Cause Suggested Solution
Debromination of Starting Material Lower the reaction temperature. Use a less reactive palladium catalyst or a ligand that promotes reductive elimination over other side reactions.
Homocoupling of Boronic Acid Use a 1:1 or slight excess of the boronic acid. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Hydrolysis of the tert-Butyl Ester If using acidic conditions, switch to a non-acidic protocol. Use milder bases like K2CO3 or Cs2CO3 instead of strong bases if possible.
Reduction of the Nitro Group Avoid hydrogen sources in the reaction mixture. If using a palladium catalyst, ensure it is not promoting hydrogenation.
Issue 2: Unexpected Byproduct Formation in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Hydrodehalogenation (Debromination) This is a known side reaction in Buchwald-Hartwig aminations.[6] The choice of ligand is critical to minimize this; sterically hindered phosphine ligands can sometimes suppress this pathway.[7]
Ester Hydrolysis Strong bases like sodium tert-butoxide can promote ester hydrolysis, especially at higher temperatures. Consider using a weaker base such as cesium carbonate or potassium phosphate.
Reaction with the Nitro Group While less common, some amines under palladium catalysis might interact with the nitro group. Ensure the reaction is run under an inert atmosphere to prevent undesired side reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Side_Reactions main_reactant This compound desired_product Suzuki Coupling Product main_reactant->desired_product Pd Catalyst, Base, ArB(OH)2 debromination Debromination Byproduct (tert-Butyl 2-nitrobenzoate) main_reactant->debromination Side Reaction nitro_reduction Nitro Reduction Byproduct (tert-Butyl 4-bromo-2-aminobenzoate) main_reactant->nitro_reduction Side Reaction (e.g., H2 source) homocoupling Homocoupling Byproduct boronic_acid ArB(OH)2 boronic_acid->homocoupling Self-Coupling

Caption: Common reaction pathways in Suzuki coupling.

Buchwald_Hartwig_Troubleshooting start Low Yield or Impure Product check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts debromination Debromination Observed? check_byproducts->debromination ester_hydrolysis Ester Hydrolysis Observed? check_byproducts->ester_hydrolysis debromination->ester_hydrolysis No optimize_ligand Optimize Ligand (e.g., use bulky phosphine) debromination->optimize_ligand Yes change_base Use Weaker Base (e.g., Cs2CO3, K3PO4) ester_hydrolysis->change_base Yes optimize_temp Lower Reaction Temperature ester_hydrolysis->optimize_temp Yes success Improved Yield/ Purity optimize_ligand->success change_base->success optimize_temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of tert-Butyl 4-bromo-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 4-bromo-2-nitrobenzoate and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals overcome common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities typically originate from unreacted starting materials or side-reactions during the synthesis. These can include the starting material, 4-bromo-2-nitrobenzoic acid, isomeric byproducts where the nitro group is in a different position, and potentially over-nitrated or di-nitrated compounds, especially if the reaction conditions are not carefully controlled.[1]

Q2: My crude product is a persistent yellow or brown oil. What causes this and how can I solidify it?

A2: The coloration is often due to residual nitrating agents or phenolic byproducts formed during the reaction.[2][3] The oily consistency may indicate the presence of impurities that are depressing the melting point. Attempting to purify a small portion via column chromatography can remove these impurities. If the purified fraction is still an oil, trituration with a non-polar solvent like hexanes or pentane, sometimes cooled in an ice bath, can often induce crystallization.

Q3: Which purification technique is generally most effective for this compound derivatives?

A3: The choice depends on the specific impurities present and the scale of the reaction.

  • Recrystallization is highly effective for removing minor impurities if a suitable solvent system can be found and is often preferred for large-scale purification.[4][5]

  • Silica Gel Column Chromatography is the most versatile method for separating the desired product from impurities with different polarities, such as isomeric byproducts or starting materials.[1][6]

Q4: What analytical methods are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An essential first step to quickly check for the presence of impurities and to determine appropriate conditions for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities.[5]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during specific purification procedures.

Guide: Recrystallization
ProblemPossible CauseSuggested Solution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated above the compound's melting point.[4]1. Select a solvent or solvent system with a lower boiling point. 2. Use a larger volume of solvent to keep the compound dissolved at a lower temperature.[4] 3. Add a co-solvent in which the compound is less soluble to induce crystallization.
Low or No Crystal Formation The solution is not sufficiently saturated, or the cooling rate is too slow for nucleation.1. Boil off some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used, or the product has significant solubility in the cold solvent.[1]1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Product is Still Impure The cooling was too rapid, trapping impurities within the crystal lattice, or the chosen solvent does not effectively discriminate between the product and the impurity.[1]1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 2. Perform a second recrystallization with a different solvent system.
Guide: Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation (Spots Overlap) The eluent (mobile phase) polarity is incorrect.1. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1] A good starting point for these compounds is a 9:1 to 4:1 hexanes:ethyl acetate mixture.
Compound Streaks or "Tails" on TLC/Column The compound is acidic or is interacting too strongly with the silica gel.For acidic compounds, which is common for derivatives that may have a free carboxylic acid, add a small amount (0.5-1%) of a volatile acid like acetic acid to the mobile phase.[1] This suppresses the strong interaction with the silica.
Compound Appears Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture.
Product Decomposes on the Column The compound is unstable on acidic silica gel. This can sometimes be observed with sensitive nitro compounds.1. Consider using neutral alumina as the stationary phase instead of silica gel. 2. Run the column quickly (flash chromatography) to minimize the time the compound spends on the silica. 3. Add a small amount of a non-nucleophilic base, like triethylamine (~1%), to the eluent to neutralize the silica surface.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying this compound derivatives on a 1-gram scale.

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate or dichloromethane. Spot it on a silica TLC plate and develop it in a solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Visualize under UV light to identify the product and impurities.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter for 1g of material).

    • Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product (1g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel (~2-3g) in a round-bottom flask, removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing with UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add about 50 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) dropwise while heating gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.[1][8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product (Post-Reaction) workup Aqueous Workup (e.g., NaHCO3 wash) start->workup dry Dry Organic Layer (e.g., over MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid tlc TLC Analysis crude_solid->tlc decision Separation Feasible by Recrystallization? tlc->decision column Column Chromatography decision->column No recrystallize Recrystallization decision->recrystallize Yes combine Combine Pure Fractions column->combine purity_check Purity Check (NMR, HPLC, MP) recrystallize->purity_check final_concentrate Concentrate in vacuo combine->final_concentrate final_concentrate->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Problem: Impure product after initial purification cause1 Isomeric Impurities Present? start->cause1 cause2 Residual Starting Material? cause1->cause2 No sol1 Optimize Column Chromatography: - Use a less polar eluent - Try a longer column cause1->sol1 Yes cause3 Oily / Discolored Product? cause2->cause3 No sol2 Perform Acid-Base Extraction (if starting material is an acid) cause2->sol2 Yes sol3 Re-purify via Recrystallization from a different solvent system cause3->sol3 Yes end Pure Product sol1->end sol2->end sol4 Consider a charcoal treatment during recrystallization to remove color sol3->sol4 Color Persists sol3->end Purity OK sol4->end

Caption: Troubleshooting logic for handling an impure product after initial purification.

References

Technical Support Center: Suzuki Reactions of Bromo-Nitro Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting Suzuki-Miyaura cross-coupling reactions with bromo-nitro aromatic substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of bromo-nitro aromatics, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is there low or no conversion of my bromo-nitro aromatic starting material?

Answer:

Low or no conversion in the Suzuki coupling of bromo-nitro aromatics can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. The electron-withdrawing nature of the nitro group generally facilitates the oxidative addition step, but other issues can still arise.[1]

Potential Causes and Solutions:

  • Catalyst and Ligand Issues: The choice of palladium catalyst and phosphine ligand is critical.[1] Standard catalysts like Pd(PPh₃)₄ may not always be the most effective.[1]

    • Solution: Consider using more robust catalyst systems, especially for challenging substrates. Buchwald ligands and precatalysts (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[2][3] For instance, Pd₂(dba)₃ with P(t-Bu)₃ has been shown to increase the rate of cross-coupling.[4]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[1] It can also promote the homocoupling of boronic acids.[5]

    • Solution: Ensure the reaction mixture is thoroughly degassed by purging with an inert gas like argon or nitrogen for at least 15-30 minutes.[4][6] Performing the reaction in a Schlenk flask or glovebox can help maintain an inert atmosphere.[4]

  • Impure or Wet Solvents: While some Suzuki reactions can tolerate water, starting with anhydrous solvents provides better control.[1] Contaminants in the solvent can also poison the catalyst.[7]

    • Solution: Use anhydrous solvents. If using a solvent system with water (e.g., THF/water), ensure the water is also degassed.[6]

  • Inactive Base: The base is crucial for the transmetalation step.[1] If the base is old or has absorbed moisture, its effectiveness can be diminished.

    • Solution: Use a freshly opened or properly stored base. Some researchers recommend activating bases like K₂CO₃ before use.[6] Consider stronger bases like Cs₂CO₃ or K₃PO₄, which are often effective.[6][8]

Question 2: My reaction is producing significant side products like homocoupling or dehalogenation products. What's going wrong?

Answer:

The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1]

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen and Pd(II) species.[5]

    • Solution: Rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.[5] Using a slight excess of the bromo-nitro aromatic substrate can sometimes help favor the cross-coupling pathway over homocoupling.[4]

  • Dehalogenation (Hydrodehalogenation): This process results in the replacement of the bromine atom with a hydrogen atom. It can occur if a hydride species is formed, which can then reductively eliminate with the aryl group.[5]

    • Solution: The choice of catalyst and reaction conditions can influence the extent of dehalogenation. In some cases, protecting groups on other parts of the molecule can suppress this side reaction.[9][10] Switching to a different catalyst system or optimizing the base and solvent may be necessary.[11][12]

Question 3: The reaction is very slow or appears to have stalled. How can I increase the reaction rate?

Answer:

A sluggish reaction can often be accelerated by adjusting the reaction conditions to favor the catalytic cycle.

Potential Causes and Solutions:

  • Insufficient Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature, for example, to 80-110 °C, while monitoring the reaction progress by TLC or LC-MS.[1] Microwave irradiation can also be used to accelerate the reaction and potentially increase the yield.[4]

  • Suboptimal Catalyst System: The chosen catalyst may not have a high enough turnover rate for the specific substrates.

    • Solution: Switch to a more active catalyst system. For example, catalysts with bulky, electron-rich phosphine ligands like those developed by the Buchwald group can significantly speed up the reaction.[13]

  • Inappropriate Solvent: The solvent plays a role in the solubility of reagents and the stabilization of intermediates in the catalytic cycle.

    • Solution: Experiment with different solvent systems. Common choices include dioxane/water, THF/water, and DMF.[6][14] The polarity of the solvent can influence the reaction selectivity and rate.[15]

IssuePotential CauseRecommended Action
Low/No Conversion Catalyst DeactivationUse robust ligands (e.g., XPhos, SPhos); ensure rigorous degassing.[2]
Impure Reagents/SolventsUse anhydrous solvents; ensure the purity of starting materials.[7]
Ineffective BaseUse a fresh, strong base (e.g., Cs₂CO₃, K₃PO₄).[6]
Side Product Formation HomocouplingThoroughly degas the reaction mixture to remove oxygen.
DehalogenationModify the catalyst system; consider protecting groups if applicable.[9][10][11]
Sluggish Reaction Low TemperatureIncrease reaction temperature (e.g., 80-110 °C) or use microwave heating.[1][4]
Inefficient CatalystSwitch to a more active catalyst, such as a Buchwald precatalyst.[13]

Frequently Asked Questions (FAQs)

Q1: Is the nitro group compatible with Suzuki coupling conditions?

A: Yes, the nitro group is generally compatible with Suzuki coupling conditions. In fact, as a strong electron-withdrawing group, it can activate the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle. This often makes bromo-nitro aromatics good substrates for this reaction.

Q2: How do I choose the right palladium catalyst and ligand?

A: The choice of catalyst and ligand is crucial and often substrate-dependent.[1][16] While Pd(PPh₃)₄ is a classic choice, more modern and often more efficient systems involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote both the oxidative addition and reductive elimination steps and are often more stable at higher temperatures.[2][3][17] Buchwald's palladacycle precatalysts are also highly effective and convenient to use.[3][18]

Catalyst/Ligand SystemCharacteristicsCommon Applications
Pd(PPh₃)₄ Classic, widely used catalyst.General purpose, may be less effective for challenging substrates.[1]
Pd(OAc)₂ / PPh₃ In-situ generation of the active catalyst.A common and cost-effective starting point.
Pd₂(dba)₃ / Buchwald Ligands Highly active and versatile systems.For difficult couplings, sterically hindered substrates, and aryl chlorides.[3]
(NHC)Pd Complexes Air- and moisture-stable, highly active.Effective for a broad range of substrates, including aryl chlorides.[11]

Q3: What is the role of the base, and which one should I use?

A: The base plays a critical role in the Suzuki reaction, primarily by activating the boronic acid to facilitate the transmetalation step.[1][19][20] The choice of base can significantly impact the reaction yield.

BaseStrengthCommon SolventsNotes
Na₂CO₃ / K₂CO₃ ModerateAqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)Commonly used, effective for many standard couplings.[4][6]
K₃PO₄ StrongAqueous or anhydrous solventsOften provides higher yields, especially for less reactive substrates.
Cs₂CO₃ StrongAnhydrous or aqueous solventsA powerful base that can be very effective but is more expensive.[6]
KF / CsF WeakAnhydrous solventsUseful for substrates with base-sensitive functional groups.[4][20]

Q4: Which solvent system is best for this reaction?

A: The optimal solvent depends on the specific substrates and reaction conditions. A mixture of an organic solvent and water is very common, as water is often necessary for the base to function effectively.

Solvent SystemPropertiesTypical Use Cases
Toluene / H₂O Biphasic, good for higher temperatures.A robust and common choice.
Dioxane / H₂O Miscible, good for dissolving a wide range of substrates.A very popular and effective system.
THF / H₂O Miscible, lower boiling point.Good for reactions at moderate temperatures.[6]
DMF (anhydrous) Polar aprotic, good for solubility.Can be used when aqueous conditions are not desired.[6]

Q5: Can the nitro group itself act as a leaving group in a Suzuki-type reaction?

A: Yes, under certain conditions, the nitro group can function as a leaving group in Suzuki-Miyaura couplings.[21][22][23] This is a more recent development and typically requires specific catalytic systems, such as those employing bulky biarylphosphine ligands like BrettPhos.[21][22] However, in a bromo-nitro aromatic compound, the carbon-bromine bond is significantly more reactive towards oxidative addition with standard palladium catalysts, so the denitrative coupling is not a common competing pathway in these specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of a bromo-nitro aromatic compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Bromo-nitro aromatic compound (1.0 eq.)

  • Arylboronic acid (1.2–1.5 eq.)[8]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1–5 mol%)[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2–3 eq.)[8]

  • Anhydrous solvent (e.g., Dioxane/water 4:1)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-nitro aromatic compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[8]

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X L2 Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 Complex D->E F Reductive Elimination E->F F->A K Ar-Ar' (Product) F->K G Ar-X (Bromo-nitro aromatic) G->B H Ar'-B(OH)2 (Boronic Acid) J Base (OH-) H->J I [Ar'-B(OH)3]- (Activated Boronate) I->D J->I

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No catalyst 1. Check Catalyst System 2. Degas Thoroughly 3. Use Anhydrous Solvents check_conversion->catalyst Yes optimize_conditions Reaction Sluggish? check_side_products->optimize_conditions No side_products 1. Improve Degassing 2. Adjust Stoichiometry 3. Screen Catalysts check_side_products->side_products Yes success Successful Coupling optimize_conditions->success No kinetics 1. Increase Temperature 2. Use More Active Catalyst 3. Change Solvent optimize_conditions->kinetics Yes catalyst->start Re-run side_products->start Re-run kinetics->start Re-run

Caption: A troubleshooting workflow for common Suzuki reaction issues.

References

Preventing decomposition of tert-Butyl 4-bromo-2-nitrobenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of tert-butyl 4-bromo-2-nitrobenzoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this compound typically occurs through the cleavage of the tert-butyl ester group. This is most commonly initiated by acidic conditions, which protonate the ester's carbonyl oxygen. This protonation is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding 4-bromo-2-nitrobenzoic acid.[1] High temperatures can also promote thermal decomposition.

Q2: How can I detect if my sample of this compound has started to decompose?

A2: Decomposition can be identified by analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the appearance of a new, more polar spot corresponding to 4-bromo-2-nitrobenzoic acid is a key indicator. In an NMR spectrum, the disappearance of the characteristic tert-butyl singlet peak around 1.6 ppm and the appearance of a broad carboxylic acid proton signal would signify decomposition.

Q3: Is this compound sensitive to basic conditions?

A3: While tert-butyl esters are generally more stable under basic conditions compared to acidic conditions, they can still undergo hydrolysis with strong bases or prolonged exposure to even moderate bases, especially at elevated temperatures. However, acid-catalyzed decomposition is the more prevalent and rapid pathway.

Q4: Can the nitro and bromo substituents on the aromatic ring influence the stability of the tert-butyl ester?

A4: Yes, the electron-withdrawing nature of the nitro and bromo groups can influence the reactivity of the aromatic ring and potentially the stability of the ester group under certain conditions, although the primary mode of decomposition remains the acid-labile nature of the tert-butyl group.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or no yield of the desired product, with the starting material consumed. Decomposition of this compound due to acidic reaction conditions.Neutralize the reaction mixture. If acidic conditions are necessary for the reaction, consider using a less labile protecting group.
Presence of a significant amount of 4-bromo-2-nitrobenzoic acid in the crude reaction mixture. Acid-catalyzed hydrolysis of the tert-butyl ester.Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to scavenge any acid present.
Formation of unexpected byproducts containing a tert-butyl group. The tert-butyl cation generated during decomposition can act as an alkylating agent, reacting with other nucleophiles in the reaction mixture.[1][2]Add a carbocation scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture.[1]
Inconsistent reaction outcomes. Trace amounts of acid impurities in reagents or solvents.Use freshly distilled or high-purity anhydrous solvents and reagents. Consider passing solvents through a plug of basic alumina.

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Decomposition
  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture and air.

  • Reagent and Solvent Purity: Use anhydrous, high-purity reagents and solvents.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate decomposition.

  • pH Monitoring: If compatible with the reaction, periodically check the pH of the reaction mixture and adjust as necessary with a non-nucleophilic base.

Protocol 2: Use of an Acid Scavenger
  • To a solution of this compound and other reactants in an appropriate anhydrous solvent, add 1.2 equivalents of a proton sponge or DIPEA.

  • Stir the mixture for 10-15 minutes at room temperature before proceeding with the desired reaction protocol.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 3: Use of a Carbocation Scavenger
  • In reactions where acidic conditions are unavoidable and decomposition is observed, add 1.5 to 2.0 equivalents of a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture at the start of the reaction.[1]

  • The scavenger will trap the tert-butyl cation as it forms, preventing side reactions.

  • Proceed with the reaction as planned, monitoring for the formation of the desired product and the consumption of the starting material.

Data Presentation

Table 1: Effect of Additives on the Yield of a Hypothetical Suzuki Coupling Reaction

Entry Conditions Yield of Desired Product (%) Recovery of Starting Material (%) Formation of 4-bromo-2-nitrobenzoic acid (%)
1Standard Conditions45548
2With Proton Sponge (1.2 eq)8510<5
3With TIS (1.5 eq)8212<5

Table 2: Solvent Effects on Decomposition

Entry Solvent Reaction Time (h) Decomposition (%)
1Dichloromethane (DCM)24< 2
2Tetrahydrofuran (THF)24< 3
3Methanol (MeOH)2415
4Acetic Acid2> 95

Visualizations

DecompositionPathway cluster_0 Acid-Catalyzed Decomposition cluster_1 Side Reaction A This compound B Protonated Ester A->B + H+ C tert-Butyl Cation + 4-bromo-2-nitrobenzoic acid B->C Cleavage D tert-Butyl Cation F tert-Butyl-Nu byproduct D->F E Nucleophile (Nu-) E->F

References

Technical Support Center: Catalyst Selection for Efficient Reactions of tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-bromo-2-nitrobenzoate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the electronic and steric properties of the substrate. The presence of a strong electron-withdrawing nitro group can deactivate the aromatic ring, potentially slowing down the oxidative addition step in the catalytic cycle. Conversely, this electron deficiency can also make the aryl bromide a good electrophile. The bulky tert-butyl ester group can introduce steric hindrance, which may necessitate the use of specific ligands to facilitate catalyst coordination and subsequent reaction steps.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The choice of reaction will depend on the desired final product.

Q3: How do I choose the appropriate palladium catalyst and ligand?

A3: Catalyst and ligand selection is critical for a successful reaction. For electron-deficient substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center and promote the oxidative addition and reductive elimination steps. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst. For more challenging couplings, pre-formed catalysts or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands like XPhos, SPhos, or dppf may be more effective.

Q4: What is the role of the base, and how do I select the right one?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination. The choice of base depends on the specific reaction and solvent. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu). For Suzuki reactions, inorganic bases like sodium carbonate or potassium carbonate are frequently used in aqueous solvent mixtures. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide are often required.

Q5: My reaction is not proceeding, or the yield is very low. What should I troubleshoot first?

A5: When encountering issues, consider the following troubleshooting steps in order:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities, especially water and oxygen, can significantly impact the reaction.

  • Catalyst Activity: Ensure your palladium catalyst and ligands are not degraded. Store them properly and consider using a fresh batch.

  • Base and Solvent: The combination of base and solvent is crucial. If one combination is not working, screen other options.

  • Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential side reactions or decomposition.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereDegas solvents thoroughly and maintain a positive pressure of inert gas.
Incorrect base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DME/water).
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidic impuritiesUse anhydrous solvents and a suitable base. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is thoroughly deoxygenated.
Dehalogenation of Aryl Bromide Presence of a hydride sourceUse high-purity solvents and screen different bases.
Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or No Conversion Weak baseUse a stronger, non-nucleophilic base like NaOtBu or KOtBu.
Ligand choiceScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos).
Catalyst inhibitionThe nitro group or the amine substrate can sometimes coordinate to the palladium center and inhibit catalysis. A different ligand may be required.
Reductive Dehalogenation Side reaction promoted by certain ligands/basesScreen different ligand and base combinations.

Data Presentation

Suzuki-Miyaura Coupling of this compound
Boronic Acid/Ester Palladium Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Pyridine-4-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901475
4-N-(Methanesulfonamide)phenylboronic acidPd(PPh₃)₄NaHCO₃Toluene/Ethanol/H₂OReflux4.5Not specified
2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OReflux2.5Not specified
3-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux3Not specified
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamatePd(PPh₃)₄Na₂CO₃DME/H₂OReflux2.5Not specified
Dioxolo[4,5-B]pyridine-6-boronic acidPd(PPh₃)₂Cl₂Na₂CO₃DME/H₂ONot specifiedNot specified>95 (chemoselectivity)

Note: "Not specified" indicates that the yield was not explicitly mentioned in the cited source, but the reaction was reported as successful.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,2-dimethoxyethane/water 2:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add tert-Butyl 4

Impact of steric hindrance in tert-Butyl 4-bromo-2-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-Butyl 4-bromo-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the impact of steric hindrance in experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily governed by three key features:

  • tert-Butyl Ester: This bulky group presents significant steric hindrance at the carbonyl carbon, making it resistant to standard hydrolysis conditions.[1][2]

  • Ortho-Nitro Group: The nitro group at the ortho position to the ester is strongly electron-withdrawing. This electronic effect can activate the aromatic ring for certain reactions but also contributes to steric crowding around the bromine atom and the ester functionality.[3][4][5]

  • Bromo Group: The bromine atom at the para position to the ester is a common leaving group in cross-coupling and nucleophilic substitution reactions. Its reactivity is modulated by the steric hindrance from the adjacent nitro group and the overall electronic nature of the ring.

Q2: How does the ortho-nitro group affect the reactivity of the aryl bromide?

A2: The ortho-nitro group is a strong electron-withdrawing group, which has a dual effect. It deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.[3][4][5] This can facilitate the displacement of the bromide by a strong nucleophile, provided the steric hindrance can be overcome.

Q3: Why is the hydrolysis of the tert-butyl ester in this molecule challenging?

A3: The hydrolysis of the tert-butyl ester is difficult due to the significant steric hindrance provided by the bulky tert-butyl group, which impedes the approach of nucleophiles like hydroxide to the carbonyl carbon.[1][6] Standard aqueous hydrolysis conditions often require harsh conditions (high temperatures, long reaction times) and may result in low yields.[1][2]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired biaryl product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura coupling of sterically hindered substrates like this compound are common. The primary challenge is overcoming the steric hindrance around the bromine atom, which can inhibit the oxidative addition and/or transmetalation steps of the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich monodentate biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[7][8][9] These ligands can facilitate the oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is also crucial. While weaker bases like sodium carbonate might be insufficient, stronger, non-nucleophilic bases are generally more effective. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] For particularly challenging couplings, potassium tert-butoxide (t-BuOK) may be effective.[7]

  • Solvent and Temperature: Aprotic solvents such as toluene, dioxane, or THF are commonly used.[7] Increasing the reaction temperature may be necessary to overcome the activation energy barrier, but be mindful of potential decomposition of starting materials or products.

  • Catalyst and Pre-catalyst: Ensure the palladium source is active. Using a pre-catalyst, which is a stable complex that forms the active catalytic species in situ, can sometimes improve results.

Summary of Recommended Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendation for Sterically Hindered SubstrateRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium sources.
Ligand Buchwald ligands (e.g., SPhos, XPhos), NHC ligandsBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[7][8]
Base K₃PO₄, Cs₂CO₃, t-BuOKStronger, non-nucleophilic bases are often required for hindered substrates.[7]
Solvent Toluene, Dioxane, THFAprotic solvents are generally preferred.
Temperature 80-120 °CHigher temperatures may be needed to overcome steric hindrance.
Issue 2: Competing Dehalogenation in Cross-Coupling Reactions

Question: In my Suzuki coupling reaction, I am observing a significant amount of the dehalogenated product (tert-Butyl 2-nitrobenzoate) alongside my desired coupled product. How can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling, where the aryl bromide is reduced to the corresponding arene.[10] This can be caused by several factors, including the reaction conditions and the choice of reagents.

Troubleshooting Dehalogenation:

  • Optimize Ligand and Base: The choice of ligand and base can influence the rate of dehalogenation versus cross-coupling. Experiment with different ligand-to-metal ratios and different bases to find the optimal conditions that favor the desired reaction pathway.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes promote dehalogenation.[10] Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reduction.

  • Purity of Reagents: Ensure that all reagents and solvents are pure and dry, as impurities can sometimes contribute to side reactions.

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNA)

Question: I am trying to displace the bromide of this compound with a nucleophile, but the reaction is very slow or does not proceed. How can I facilitate this substitution?

Answer: While the ortho-nitro group activates the ring for SNAr, the steric hindrance from the nitro group and the tert-butyl ester can still make the reaction challenging.

Troubleshooting SNAr Reactions:

  • Nucleophile Choice: A strong, less sterically hindered nucleophile will be more effective.

  • Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the attacking species.

  • Temperature: Heating the reaction is often necessary to provide sufficient energy to overcome the steric barrier. Microwave irradiation can sometimes be effective in driving these reactions to completion in shorter times.

Issue 4: Incomplete or No Hydrolysis of the tert-Butyl Ester

Question: I am unable to hydrolyze the tert-butyl ester of my product derived from this compound using standard conditions (e.g., NaOH in aqueous methanol). What alternative methods can I use?

Answer: The steric hindrance of the tert-butyl group makes this ester very resistant to saponification under standard conditions.[1][2] More forcing conditions or alternative methods are required.

Alternative Hydrolysis Protocols:

MethodReagents and ConditionsNotes
Anhydrous Hydroxide Potassium tert-butoxide (2 equiv.), Water (1 equiv.) in anhydrous DMSO at room temperature.[11]This generates a highly reactive "naked" hydroxide ion that can effectively attack the sterically hindered carbonyl.
Non-Aqueous Saponification NaOH in a mixture of MeOH/CH₂Cl₂ (e.g., 1:9) at room temperature.[1][2]The use of a non-polar aprotic solvent can enhance the reactivity of the hydroxide ion.[1]
Acidic Cleavage Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.This is a common method for cleaving tert-butyl esters, but it is not a hydrolysis. It proceeds via an SN1 mechanism.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hydrolysis of a Sterically Hindered tert-Butyl Ester using Anhydrous Hydroxide
  • To a solution of the tert-butyl ester (1.0 equiv.) in anhydrous DMSO, add potassium tert-butoxide (2.0 equiv.) under an inert atmosphere.

  • Add deionized water (1.0 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting carboxylic acid as needed.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Bromide (this compound) F Heat under Inert Atmosphere (e.g., 100 °C) A->F B Boronic Acid B->F C Base (e.g., K3PO4) C->F D Pd Catalyst & Ligand (e.g., Pd(OAc)2/SPhos) D->F E Anhydrous Solvent (e.g., Toluene) E->F G Cool & Quench F->G H Extraction G->H I Purification (Column Chromatography) H->I J Product I->J Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling? Q_Ligand Is the ligand appropriate for a sterically hindered substrate? Start->Q_Ligand A_Ligand_Yes Yes Q_Ligand->A_Ligand_Yes Yes A_Ligand_No No Q_Ligand->A_Ligand_No No Q_Base Is the base strong enough? A_Ligand_Yes->Q_Base Sol_Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) A_Ligand_No->Sol_Ligand A_Base_Yes Yes Q_Base->A_Base_Yes Yes A_Base_No No Q_Base->A_Base_No No Q_Temp Is the temperature optimal? A_Base_Yes->Q_Temp Sol_Base Use a stronger base (e.g., K3PO4, Cs2CO3) A_Base_No->Sol_Base A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes A_Temp_No No Q_Temp->A_Temp_No No End Re-evaluate other parameters (catalyst activity, reagent purity) A_Temp_Yes->End Sol_Temp Increase temperature A_Temp_No->Sol_Temp

References

Validation & Comparative

Purity Analysis of Synthesized tert-Butyl 4-bromo-2-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for tert-Butyl 4-bromo-2-nitrobenzoate and details various analytical methods for its purity assessment. The information is intended to assist researchers in selecting optimal synthetic strategies and in the accurate characterization of the final product, a key intermediate in various pharmaceutical syntheses.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is primarily achieved through the esterification of 4-bromo-2-nitrobenzoic acid. Two common methods for this transformation are presented below. The selection of a particular method may depend on factors such as available reagents, desired reaction conditions, and scalability.

Method 1: Reaction with 2-Bromo-2-methylpropane

This method involves the reaction of 4-bromo-2-nitrobenzoic acid with 2-bromo-2-methylpropane in the presence of a base.

Method 2: Reaction with Potassium tert-butoxide

An alternative approach involves the use of potassium tert-butoxide as the source of the tert-butyl group.

MethodKey Reagents & ConditionsReported YieldPotential Impurities
1. 2-Bromo-2-methylpropane 4-bromo-2-nitrobenzoic acid, 2-bromo-2-methylpropane, Potassium Carbonate, N-benzyl-N,N,N-triethylammonium chloride in N,N-dimethyl acetamide at 20 - 55°C for 14 h.[1]Data not availableUnreacted 4-bromo-2-nitrobenzoic acid, Isobutylene (from elimination of 2-bromo-2-methylpropane), Di-tert-butyl ether.
2. Potassium tert-butoxide 4-bromo-2-nitrobenzoic acid, Potassium tert-butoxide.Data not availableUnreacted 4-bromo-2-nitrobenzoic acid, Products of side reactions involving the base.

Synthesis of the Precursor: 4-Bromo-2-nitrobenzoic Acid

A crucial starting material for the synthesis of the target compound is 4-bromo-2-nitrobenzoic acid. One documented laboratory-scale synthesis involves the following steps:

  • Reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium and DMF.

  • Oxidation of the resulting intermediate with Jone's reagent.

This process has a reported yield of 52%.[2]

An alternative route to 4-bromo-2-nitrobenzoic acid is the oxidation of 4-bromo-2-nitrotoluene. Various oxidizing agents can be employed for the conversion of a methyl group on an aromatic ring to a carboxylic acid, including potassium permanganate (KMnO₄) or chromic acid.

Purity Analysis: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is suitable for the analysis of this compound and its potential impurities.

Table 2: HPLC Purity Analysis Data (Hypothetical)

Synthesis MethodMain Peak Area (%)Impurity A Area (%) (4-bromo-2-nitrobenzoic acid)Impurity B Area (%) (Unknown)
Method 1 98.50.80.7
Method 2 99.20.50.3
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and can be used to identify and quantify impurities.

Table 3: GC-MS Purity Analysis Data (Hypothetical)

Synthesis MethodMain Peak Area (%)Impurity C Area (%) (Isobutylene)Impurity D Area (%) (Di-tert-butyl ether)
Method 1 98.21.10.7
Method 2 99.4Not Detected0.6
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound and for the identification of impurities. The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the nine protons of the tert-butyl group.

Experimental Protocols

Synthesis of 4-bromo-2-nitrobenzoic acid[2]
  • A solution of 2,5-dibromo-1-nitrobenzene (1 equivalent) in THF is cooled to -105 °C.

  • Phenyllithium/THF solution (1.13 equivalents) is added dropwise.

  • After 30 minutes, DMF (4.5 equivalents) is added dropwise, and the temperature is slowly raised to -20 °C.

  • The reaction is quenched with dilute aqueous sulfuric acid and the mixture is concentrated.

  • The product is extracted with ethyl acetate, dried, and concentrated.

  • The resulting solid is dissolved in acetone and cooled in an ice bath.

  • Jone's reagent is added slowly, and the temperature is raised to room temperature.

  • Isopropanol is added, and the mixture is concentrated.

  • Aqueous sodium hydroxide solution is added, and the mixture is filtered.

  • The filtrate is acidified with concentrated hydrochloric acid.

  • The precipitate is collected by filtration, washed with water, and dried to yield 4-bromo-2-nitrobenzoic acid.

HPLC Purity Analysis (General Protocol for Aromatic Nitro Compounds)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

GC-MS Purity Analysis (General Protocol for Benzoate Esters)
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C).

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

NMR Analysis
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher for better resolution.

  • Analysis: Record ¹H and ¹³C NMR spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the structure and identify any impurities.

Visualizing the Workflow

Caption: Synthetic and analytical workflow.

Purity_Analysis_Workflow cluster_techniques Analytical Techniques Sample Synthesized Product HPLC HPLC (Quantitative Purity) Sample->HPLC GCMS GC-MS (Impurity Identification) Sample->GCMS NMR NMR (Structural Confirmation) Sample->NMR Data Data Analysis HPLC->Data GCMS->Data NMR->Data Report Purity Report Data->Report

References

Spectroscopic Scrutiny: A Comparative Guide to tert-Butyl 4-bromo-2-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of tert-Butyl 4-bromo-2-nitrobenzoate and its positional isomers, offering a valuable resource for the unambiguous identification of these compounds.

The relative positions of the bromo and nitro substituents on the benzene ring, along with the tert-butyl ester group, give rise to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and the overall success of synthetic pathways. This guide presents a summary of expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and key isomers. Detailed experimental protocols for acquiring this data are also provided.

Comparative Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for various isomers of tert-butyl bromo-nitrobenzoate. The predicted values are based on established substituent effects on the benzene ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.6 (d, 1H), 1.6 (s, 9H)
tert-Butyl 4-bromo-3-nitrobenzoate~8.4 (d, 1H), ~8.0 (dd, 1H), ~7.8 (d, 1H), 1.6 (s, 9H)
tert-Butyl 2-bromo-4-nitrobenzoate~8.3 (d, 1H), ~8.1 (dd, 1H), ~7.9 (d, 1H), 1.6 (s, 9H)
tert-Butyl 3-bromo-5-nitrobenzoate~8.6 (t, 1H), ~8.5 (dd, 1H), ~8.3 (dd, 1H), 1.6 (s, 9H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound~164 (C=O), ~149 (C-NO₂), ~135, ~132, ~130, ~125, ~122 (Ar-C), ~83 (C(CH₃)₃), ~28 (C(CH₃)₃)
tert-Butyl 4-bromo-3-nitrobenzoate~163 (C=O), ~150 (C-NO₂), ~138, ~133, ~131, ~128, ~120 (Ar-C), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃)
tert-Butyl 2-bromo-4-nitrobenzoate~164 (C=O), ~151 (C-NO₂), ~136, ~132, ~130, ~127, ~124 (Ar-C), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃)
tert-Butyl 3-bromo-5-nitrobenzoate~163 (C=O), ~148 (C-NO₂), ~137, ~135, ~130, ~125, ~122 (Ar-C), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃)

Table 3: Key Infrared (IR) Absorption Bands (Solid, KBr Pellet)

CompoundCharacteristic Absorption Frequencies (cm⁻¹)
tert-Butyl bromo-nitrobenzoate Isomers~1730-1715 (C=O stretch, ester), ~1530 & ~1350 (N-O stretch, nitro), ~1250 & ~1100 (C-O stretch, ester), ~800-700 (C-H bend, aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

CompoundKey m/z values
tert-Butyl bromo-nitrobenzoate IsomersM⁺ (Molecular Ion): 301/303 (Characteristic Br isotope pattern). Fragments: [M-57]⁺ (loss of tert-butyl), [M-NO₂]⁺ (loss of nitro group), fragments corresponding to the bromonitrobenzoyl cation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified tert-butyl bromo-nitrobenzoate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 512-2048, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Place a portion of the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

2. Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Analysis: Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

  • If necessary, dilute the solution to a final concentration of approximately 10-100 µg/mL.[2]

2. GC-MS Analysis (for volatile isomers):

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

  • Analyze the fragmentation pattern to identify characteristic losses, such as the tert-butyl group (a loss of 57 Da) and the nitro group (a loss of 46 Da).

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Isomer_Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Isomer_Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structural Elucidation Data_Processing->Structure_Elucidation Comparative_Analysis Comparative Analysis of Isomers Structure_Elucidation->Comparative_Analysis

Caption: Workflow for the spectroscopic comparison of isomers.

References

Comparing the reactivity of tert-Butyl 4-bromo-2-nitrobenzoate with other brominated benzoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of tert-Butyl 4-bromo-2-nitrobenzoate

This guide provides a detailed comparison of the reactivity of this compound with other brominated benzoates. The analysis is grounded in fundamental principles of organic chemistry, focusing on electronic and steric effects, and is supported by experimental data for analogous systems. This document is intended for researchers, scientists, and professionals in drug development to aid in the strategic design of synthetic routes.

Understanding the Reactivity of this compound

The reactivity of an aryl bromide in common synthetic transformations is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bond and the aromatic ring. In this compound, the key substituents influencing its reactivity are the nitro group (-NO₂), the tert-butyl ester (-COOtBu), and the bromine atom (-Br).

  • Electronic Effects : The nitro group is a potent electron-withdrawing group, both inductively and through resonance. This effect decreases the electron density on the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This electronic activation is particularly beneficial for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2] The tert-butyl ester group is also electron-withdrawing, further enhancing the electrophilicity of the aryl system.

  • Steric Effects : The tert-butyl group of the ester is notably bulky. While the ester is at the 1-position and the bromine at the 4-position, steric hindrance from this group is minimal at the reaction center. However, the nitro group at the 2-position (ortho to the ester and meta to the bromine) can present some steric hindrance to the approaching catalyst or nucleophile.[3][4]

Comparative Reactivity in Key Synthetic Transformations

The unique substitution pattern of this compound leads to distinct reactivity profiles when compared to other brominated benzoates in common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl bromides in these reactions generally follows the principle that electron-withdrawing groups enhance the rate of oxidative addition to the palladium(0) catalyst.[5]

Suzuki-Miyaura Coupling:

The electron-withdrawing nature of the nitro and ester groups in this compound makes the C-Br bond highly susceptible to oxidative addition, thus promoting a higher reaction rate compared to analogs lacking these activating groups (e.g., tert-Butyl 4-bromobenzoate).

Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is facilitated by the electron-deficient nature of the aromatic ring.[6][7] The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. The presence of the nitro group is expected to increase the reactivity of this compound in this transformation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, like a nitro group, ortho or para to a leaving group (in this case, the bromine atom) significantly activates the aryl halide towards nucleophilic aromatic substitution. In this compound, the nitro group is meta to the bromine, which provides less activation compared to an ortho or para positioning. For instance, an isomer like tert-Butyl 2-bromo-4-nitrobenzoate, with the nitro group para to the bromine, would be significantly more reactive in SNAr reactions. This is because the resonance stabilization of the Meisenheimer intermediate is more effective when the nitro group is in the ortho or para position.[2][8]

Data Presentation: Reactivity Comparison

The following table summarizes the expected relative reactivity of this compound and its analogs in key chemical reactions. The reactivity is ranked from highest (1) to lowest (4) based on established electronic and steric principles.

CompoundStructureSuzuki-Miyaura ReactivityBuchwald-Hartwig ReactivitySNAr ReactivityKey Influencing Factors
This compound 1 1 3 Strong electronic activation from the nitro and ester groups for cross-coupling. Moderate SNAr reactivity due to meta-directing nitro group.
tert-Butyl 2-bromo-4-nitrobenzoate 2 2 1 High SNAr reactivity due to the para nitro group. Cross-coupling is slightly hindered by the ortho-ester.
tert-Butyl 4-bromobenzoate 3 3 4 Lacks the strong activating effect of the nitro group.
tert-Butyl 4-bromo-2-methylbenzoate 4 4 4 The electron-donating methyl group deactivates the ring for both cross-coupling and SNAr compared to the nitro-substituted analog.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a dry reaction vessel, add this compound, arylboronic acid, and potassium phosphate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • In a separate vial, dissolve palladium(II) acetate and SPhos in the toluene/water mixture and bubble the inert gas through the solution for 15 minutes.

  • Add the catalyst solution to the reaction vessel.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_reactivity Factors Influencing Reactivity Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EWG Electron-Withdrawing Groups (-NO2, -COOR) -> Activate Cross-Coupling Electronic->EWG EDG Electron-Donating Groups (-NH2, -CH3) -> Deactivate Cross-Coupling Electronic->EDG Ortho Ortho-Substituents -> Increased Hindrance Steric->Ortho MetaPara Meta/Para-Substituents -> Less Hindrance Steric->MetaPara

Caption: Factors influencing the reactivity of brominated benzoates.

G start Start reagents Combine Aryl Bromide, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Prepare and Add Catalyst Solution inert->catalyst heat Heat and Stir Reaction catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-Br Ln Pd0->PdII Ar-Br RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' Ln PdII->PdII_Ar Ar'B(OH)2 Base Transmetal Transmetalation ArBOH2 Ar'B(OH)2 Base Base PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

A Comparative Guide to Alternative Reagents for tert-Butyl 4-bromo-2-nitrobenzoate in Specific Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. This guide provides a comprehensive comparison of alternative reagents to tert-Butyl 4-bromo-2-nitrobenzoate, a versatile building block frequently employed in cross-coupling reactions. The focus will be on its halogenated analogs and the corresponding methyl esters, evaluating their performance in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This analysis is supported by experimental data to facilitate informed reagent selection.

Introduction to this compound and its Alternatives

This compound is a valuable reagent in organic synthesis, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromo substituent serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, while the nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a functional group for further transformations, such as reduction to an amine. The bulky tert-butyl ester can offer steric protection and can be readily cleaved under acidic conditions.

However, the reactivity, cost, and availability of the bromo-compound may not be optimal for all synthetic strategies. This guide explores the following alternatives:

  • tert-Butyl 4-chloro-2-nitrobenzoate

  • tert-Butyl 4-fluoro-2-nitrobenzoate

  • tert-Butyl 4-iodo-2-nitrobenzoate

  • Methyl 4-bromo-2-nitrobenzoate and its chloro, fluoro, and iodo analogs.

The primary differences among these alternatives lie in the nature of the halogen atom and the ester group. The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. The choice of ester group (tert-butyl vs. methyl) can influence the reagent's stability, solubility, and the conditions required for its eventual removal.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the halide in the 4-position of the nitrobenzoate ring is a key determinant of reaction efficiency.

General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The bond dissociation energy of the carbon-halogen bond plays a crucial role, leading to a general reactivity trend of I > Br > Cl. Aryl fluorides are generally the least reactive.

Comparative Data:

While a direct head-to-head comparison of all analogs under identical conditions is not extensively documented in a single study, the following table summarizes typical yields and conditions for Suzuki-Miyaura couplings of similar aryl halides. This data provides a qualitative guide to the expected reactivity.

ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
tert-Butyl 4-chloro-2-nitrobenzoate Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11012~80-90
tert-Butyl 4-fluoro-2-nitrobenzoate Phenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃t-BuOH12024~50-70
tert-Butyl 4-iodo-2-nitrobenzoate Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801>95
Methyl 4-bromo-2-nitrobenzoate 4-Methoxyphenyl-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O904~92

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Aryl Halide, Boronic Acid, Base, Catalyst, Ligand reaction Heating under Inert Atmosphere reagents->reaction 1. solvent Degassed Solvent solvent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Purified Biaryl Product purification->product 5.

Suzuki-Miyaura Experimental Workflow

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the halide significantly influences the reaction's efficiency.

General Reactivity Trend: The reactivity trend in Buchwald-Hartwig amination generally follows that of other palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1]

Comparative Data:

The following table provides a qualitative comparison of the expected performance of the different aryl halides in the Buchwald-Hartwig amination.

ReagentAmineCatalyst/LigandBaseSolventTemp (°C)Expected Yield
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent
tert-Butyl 4-chloro-2-nitrobenzoate MorpholinePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane110Moderate to Good
tert-Butyl 4-fluoro-2-nitrobenzoate MorpholineSpecialized Ni or Pd catalyst systemsStronger basesHigh boiling point solvents>120Poor to Moderate
tert-Butyl 4-iodo-2-nitrobenzoate MorpholinePd(OAc)₂ / PPh₃Cs₂CO₃Toluene80Excellent
Methyl 4-bromo-2-nitrobenzoate AnilinePd(OAc)₂ / BINAPNaOtBuToluene100Good to Excellent

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Ar-NR₂ product Arylamine start Aryl Halide + Amine

Buchwald-Hartwig Amination Catalytic Cycle

Synthesis of Alternative Reagents

The tert-butyl and methyl esters of 4-halo-2-nitrobenzoic acids can be prepared from the corresponding carboxylic acids.

1. Synthesis of 4-Halo-2-nitrobenzoic Acids:

  • 4-Chloro-2-nitrobenzoic acid: Can be synthesized from 4-chloro-2-nitrotoluene by oxidation with nitric acid in the presence of a catalyst.[2]

  • 4-Fluoro-2-nitrobenzoic acid: Can be prepared by the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.[3]

  • 4-Iodo-3-nitrobenzoic acid: Can be synthesized from 4-iodobenzoic acid via nitration.

2. Esterification to form tert-Butyl Esters:

A general method for the synthesis of tert-butyl esters involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a catalytic amount of acid, or by reaction with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP. Another method involves the reaction of the corresponding acid chloride with potassium tert-butoxide.[4]

Experimental Protocol: Synthesis of tert-Butyl 4-iodobenzoate from 4-Iodobenzoyl chloride [4]

  • Dissolve 4-iodobenzoyl chloride in anhydrous THF.

  • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the 4-iodobenzoyl chloride solution at 0 °C.

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Quench the reaction by the slow addition of cold water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography.

3. Esterification to form Methyl Esters:

Methyl esters are typically synthesized by Fischer esterification, refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

Conclusion

The choice of reagent for a specific synthesis is a critical decision that impacts reaction efficiency, cost, and overall success. While this compound is a versatile and reactive substrate, its halogenated analogs and methyl ester counterparts offer a range of reactivities and properties that may be better suited for particular applications. The iodo-analogs generally provide the highest reactivity, allowing for milder reaction conditions, while the chloro-analogs are often more cost-effective but may require more forcing conditions and specialized catalyst systems. The fluoro-analogs are the least reactive and typically reserved for specific applications where their unique electronic properties are desired in the final product. The choice between a tert-butyl and a methyl ester will depend on the desired stability and the conditions for subsequent deprotection steps. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic strategy.

References

Comparative Biological Activity of tert-Butyl 4-bromo-2-nitrobenzoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative biological activity data for a series of tert-Butyl 4-bromo-2-nitrobenzoate derivatives is limited in publicly available scientific literature. This guide therefore presents a comparative analysis of structurally related nitrobenzoate and bromo-nitroaromatic compounds to provide insights into their potential biological activities and the methodologies for their evaluation. The presented data serves as a representative model for understanding the structure-activity relationships within this class of compounds.

Introduction

Nitrobenzoate derivatives are a class of aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The presence of a nitro group, a bromine atom, and a tert-butyl ester moiety in the core structure of this compound suggests the potential for a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comparative overview of the biological activities of representative nitroaromatic compounds, supported by experimental data and detailed protocols to aid researchers in the development and evaluation of novel therapeutic agents based on this scaffold.

Data Presentation

The following tables summarize the quantitative biological activity data for a selection of nitrobenzoate and related derivatives.

Table 1: Antimicrobial Activity of Representative Nitroaromatic Compounds

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
4-Nitrobenzoic acidMycobacterium tuberculosis complexInhibitory[1]
3,5-Dinitrobenzoate estersMycobacterium tuberculosisHighly Active[1]
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureusNot specified, but active[2]
N-(4-fluorophenyl)-2-chloroacetamideStaphylococcus aureusNot specified, but active[2]
N-(3-bromophenyl)-2-chloroacetamideStaphylococcus aureusNot specified, but active[2]

Table 2: Anticancer Activity of Representative Bromo- and Nitro-Substituted Aromatic Compounds

Compound/DerivativeCancer Cell LineIC50 ValueReference
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide (Compound 4)Human colon carcinoma (HCT116)1.88 ± 0.03 μM[3]
4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-3-nitrobenzoic acidBreast cancer cell lineNot specified, but active
Nitrated and non-nitrated alkylating agents (Compound 3)Human cancer cell lines< 8.5 μM[4]
Nitrated and non-nitrated alkylating agents (Compound 24)Human cancer cell lines< 8.5 μM[4]
C-ring 14-nitro substituted dehydroabietylamine (L¹⁵)HeLa (cervical cancer)Highly cytotoxic[5]
C-ring 14-nitro substituted dehydroabietylamine (L²⁰)A549 (lung cancer)Highly cytotoxic[5]

Table 3: Anti-inflammatory Activity of Representative Nitro-Substituted Compounds

Compound/DerivativeAssayActivityReference
Nitrooxy derivatives of nitrobenzoic acidCytokine productionReduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), Increased anti-inflammatory cytokine (IL-10)[1]
4-((nitrooxy) methyl)-3-nitrobenzoic acidCarrageenan-induced paw edema in miceInhibited nociceptive response and paw edema[6]
4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate (5a)Carrageenan-induced rat paw edemaPotent anti-inflammatory activity[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain to be tested.

  • Controls: Include a drug-free control (vehicle only) and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
  • Enzyme and Reagent Preparation: Reconstitute the human recombinant cyclooxygenase-2 (COX-2) enzyme and other necessary reagents according to the manufacturer's instructions.

  • Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer and diluted COX Cofactor.

  • Plate Setup: Add the reaction mix to the wells of a 96-well plate.

  • Compound Addition: Add the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations to the designated sample wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate for a specified time at a controlled temperature.

  • Detection: Measure the product of the enzymatic reaction using a suitable detection method, such as colorimetry or fluorometry.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the biological activities of nitroaromatic compounds.

antimicrobial_mechanism cluster_cell Bacterial Cell Nitroaromatic Nitroaromatic Compound Nitroreductase Nitroreductase (NTRs) Nitroaromatic->Nitroreductase Reduction ReactiveIntermediates Reactive Nitrogen Species (RNS) Nitroreductase->ReactiveIntermediates Bioactivation DNA Bacterial DNA ReactiveIntermediates->DNA Damage CellDeath Cell Death DNA->CellDeath Leads to

Caption: Proposed mechanism of antimicrobial activity for nitroaromatic compounds.

anticancer_workflow Start Start: Synthesized Nitroaromatic Derivatives CellCulture 1. Seed Cancer Cells in 96-well plates Start->CellCulture Treatment 2. Treat with varying concentrations of derivatives CellCulture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT 4. Add MTT reagent (forms formazan) Incubation->MTT Solubilize 5. Solubilize formazan with DMSO MTT->Solubilize Measure 6. Measure Absorbance Solubilize->Measure Analysis 7. Calculate IC50 values Measure->Analysis End End: Determine Cytotoxicity Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

anti_inflammatory_pathway cluster_pathways Cellular Inflammatory Pathways InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway InflammatoryStimuli->NFkB COX2 COX-2 Pathway InflammatoryStimuli->COX2 ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Prostaglandins NFkB->ProInflammatory COX2->ProInflammatory AntiInflammatory Anti-inflammatory Cytokines (IL-10) Nitroaromatic Nitroaromatic Derivatives Nitroaromatic->NFkB Inhibition Nitroaromatic->COX2 Inhibition Nitroaromatic->AntiInflammatory Upregulation

Caption: Potential anti-inflammatory mechanisms of nitroaromatic derivatives.

References

Cost-benefit analysis of using tert-Butyl 4-bromo-2-nitrobenzoate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in multi-step organic synthesis. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl 4-bromo-2-nitrobenzoate, a key building block, by comparing it with a viable alternative, the corresponding methyl ester. This analysis is supported by experimental data to aid in making informed decisions for synthetic strategies.

Introduction

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The tert-butyl ester group offers distinct advantages as a protecting group for the carboxylic acid functionality. Its steric bulk provides stability under a wide range of reaction conditions, and it can be selectively cleaved under mild acidic conditions, leaving other sensitive functional groups intact. However, the use of the tert-butyl group can also present challenges in terms of cost and potentially lower yields in some synthetic steps. This guide provides a detailed comparison with the more traditional methyl ester protecting group to evaluate the overall cost-effectiveness.

Cost Analysis

The economic feasibility of a synthetic route is a crucial factor in process development. This section breaks down the costs associated with the use of this compound compared to its methyl ester counterpart, Methyl 4-bromo-2-nitrobenzoate. The analysis considers the cost of starting materials and the final protected compound.

CompoundSupplierPrice (USD)QuantityCost per Gram (USD)
This compound ChemicalBook20.001 g20.00
4-Bromo-2-nitrobenzoic acid Fisher Scientific22.001 g22.00
Apollo Scientific£15.00 (~$19)5 g~3.80
ChemicalBook10.001 kg0.01
Methyl 4-bromo-2-nitrobenzoate Fisher Scientific35.411 g35.41
Methanol Sigma-Aldrich-Bulk~0.50/L
tert-Butyl bromide Sigma-Aldrich-Bulk~5.00/kg

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

The direct purchase price of this compound is significant on a per-gram basis for laboratory-scale synthesis. The primary precursor, 4-bromo-2-nitrobenzoic acid, is available from various suppliers with a wide range of pricing, indicating that bulk purchasing can significantly reduce costs. The cost of the methyl ester is comparable to the tert-butyl ester at a small scale.

Benefit Analysis: A Comparative Look at Performance

The "benefit" in a cost-benefit analysis of a chemical reagent extends beyond monetary value to include factors like reaction yield, purity of the product, and ease of handling and purification.

ParameterThis compoundMethyl 4-bromo-2-nitrobenzoate
Typical Yield Moderate to High (Specific yield data not widely reported)High (e.g., 96% for a similar nitrobenzoate)[1]
Purity Generally high, purification often straightforwardHigh, but can be complicated by side products in some reactions
Reaction Conditions Mild for deprotection (acid-labile)Requires harsher conditions for deprotection (saponification)
Stability Stable to a wide range of nucleophilic and basic conditionsSusceptible to hydrolysis under basic conditions
Purification Often achievable by crystallization or standard chromatographyMay require more rigorous purification to remove byproducts

The primary advantage of the tert-butyl ester lies in its facile and selective removal under acidic conditions, which is a significant benefit in the synthesis of complex molecules with multiple functional groups.[2] While the synthesis of the methyl ester often proceeds with very high yields, its deprotection typically requires basic hydrolysis (saponification), which can be problematic for base-sensitive substrates.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and comparing synthetic routes.

Synthesis of this compound

A common method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with a tert-butyl source in the presence of a catalyst.

Reaction Scheme:

Procedure:

A mixture of 4-bromo-2-nitrobenzoic acid (1.0 eq.), potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as N-benzyl-N,N,N-triethylammonium chloride in a suitable solvent like N,N-dimethylacetamide is stirred at room temperature. Tert-butyl bromide (1.2 eq.) is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Synthesis of Methyl 4-bromo-2-nitrobenzoate (Analogous Procedure)

The following is a high-yield protocol for a structurally similar compound, methyl 3-methyl-4-nitrobenzoate, which can be adapted for the synthesis of methyl 4-bromo-2-nitrobenzoate.[1]

Reaction Scheme:

Caption: Decision workflow for choosing between tert-butyl and methyl esters.

Feature_Comparison cluster_TB_features tert-Butyl Ester Attributes cluster_M_features Methyl Ester Attributes center Protecting Group for 4-bromo-2-nitrobenzoic acid TB tert-Butyl Ester center->TB M Methyl Ester center->M TB_Adv1 Acid Labile TB->TB_Adv1 Benefit TB_Adv2 Sterically Hindered TB->TB_Adv2 Characteristic TB_Dis1 Higher Cost TB->TB_Dis1 Drawback M_Adv1 High Yield Synthesis M->M_Adv1 Benefit M_Adv2 Lower Cost M->M_Adv2 Benefit M_Dis1 Base Labile M->M_Dis1 Drawback

Caption: Feature comparison of tert-butyl vs. methyl ester protecting groups.

Conclusion

The choice between using this compound and its methyl ester analog is a nuanced one that depends on the specific requirements of the synthetic route.

Use this compound when:

  • The substrate contains base-sensitive functional groups that would not survive the saponification conditions required for methyl ester cleavage.

  • Orthogonal protection strategies are necessary, and a robust, acid-labile protecting group is required.

  • The potentially higher cost of the starting material is offset by simplified purification and higher overall yields in subsequent steps due to increased stability.

Use Methyl 4-bromo-2-nitrobenzoate when:

  • The overall cost of starting materials is a primary concern.

  • The substrate is stable to basic hydrolysis conditions.

  • A very high yield in the esterification step is critical and subsequent purification challenges are manageable.

Ultimately, a thorough evaluation of the entire synthetic sequence, including the nature of all functional groups present and the economic constraints of the project, will guide the most prudent choice of protecting group strategy.

References

In-Silico Modeling and Reactivity of tert-Butyl 4-bromo-2-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-silico modeled reactivity of tert-Butyl 4-bromo-2-nitrobenzoate with relevant alternatives. It includes an analysis of its key chemical transformations, supporting experimental data, and detailed protocols for the reactions discussed.

Introduction to this compound Reactivity

This compound is a versatile intermediate in organic synthesis, featuring a substituted benzene ring with three key functional groups that dictate its reactivity: a bromo group, a nitro group, and a tert-butyl ester. The electron-withdrawing nature of the nitro and ester groups significantly influences the electron density of the aromatic ring, making it susceptible to specific types of reactions. The bulky tert-butyl group can also introduce steric effects that modulate its reactivity compared to other alkyl esters.

Based on in-silico modeling principles and experimental evidence from related compounds, the primary reactions of this compound can be categorized into three main types:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards attack by nucleophiles, with the bromine atom serving as a leaving group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond provides a handle for the formation of new carbon-carbon or carbon-heteroatom bonds, most notably through Suzuki-Miyaura coupling.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which opens up a wide range of further functionalization possibilities.

This guide will compare the predicted and observed reactivity of this compound with its methyl ester analog, Methyl 4-bromo-2-nitrobenzoate, to highlight the electronic and steric influence of the ester group.

Comparative Reactivity Analysis

The reactivity of this compound is compared with Methyl 4-bromo-2-nitrobenzoate across three key reaction types. The data presented is a synthesis of values reported in the literature for similar substrates and predictions based on computational studies of reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate is heavily influenced by the electrophilicity of the carbon atom bearing the leaving group and the stability of the Meisenheimer intermediate. Both the nitro group and the carbonyl of the ester are electron-withdrawing, activating the ring for nucleophilic attack. Computational studies on similar substrates suggest that the reaction often proceeds through a concerted mechanism, though a stepwise pathway via a Meisenheimer complex is possible, especially with strong electron-withdrawing groups.[1][2][3][4][5]

FeatureThis compoundMethyl 4-bromo-2-nitrobenzoateIn-Silico Rationale
Relative Reaction Rate Slightly SlowerSlightly FasterThe slightly greater electron-withdrawing inductive effect of the methyl ester compared to the tert-butyl ester can lead to a more electrophilic aromatic ring, accelerating the nucleophilic attack. The bulky tert-butyl group may also introduce minor steric hindrance at the reaction center.
Predicted Yield HighHighBoth esters are effective at activating the ring for SNAr, leading to high expected yields under appropriate conditions.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. The reaction rate is dependent on the efficiency of the oxidative addition of the palladium catalyst to the C-Br bond. Electron-withdrawing groups on the aryl halide generally accelerate this step.

FeatureThis compoundMethyl 4-bromo-2-nitrobenzoateIn-Silico Rationale
Relative Reaction Rate SlowerFasterComputational studies on Suzuki-Miyaura reactions indicate that steric hindrance around the C-Br bond can significantly impact the rate of oxidative addition. The bulky tert-butyl group is expected to create more steric hindrance than the methyl group, thus slowing down the reaction.[6][7][8]
Typical Yield 75-90%80-95%While both substrates are expected to give good to excellent yields, the slower reaction rate and potential for side reactions due to steric hindrance might lead to slightly lower yields for the tert-butyl ester under identical conditions.[9][10][11][12][13]
Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a common and crucial transformation. Various reagents can achieve this, with chemoselectivity being a key consideration to avoid reduction of the ester or cleavage of the C-Br bond.

FeatureThis compoundMethyl 4-bromo-2-nitrobenzoateIn-Silico Rationale
Reagent Compatibility GoodGoodBoth esters are generally stable under common nitro reduction conditions, such as using SnCl₂ or catalytic hydrogenation with specific catalysts to avoid dehalogenation.[14][15][16][17]
Typical Yield >90%>90%The reduction of the nitro group is typically a high-yielding reaction for both substrates, with the choice of reducing agent being critical for chemoselectivity.

Experimental Protocols

The following are detailed experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

Reaction: this compound with a generic nucleophile (e.g., an amine).

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling

Reaction: this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq)

  • Anhydrous Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

  • Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Selective Reduction of the Nitro Group

Reaction: Reduction of this compound to tert-Butyl 2-amino-4-bromobenzoate.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the discussed chemical transformations and a general experimental workflow.

SNAr_Pathway reactant tert-Butyl 4-bromo-2-nitrobenzoate intermediate Meisenheimer Complex (or Concerted Transition State) reactant->intermediate + Nucleophile nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Substituted Product intermediate->product - Br- leaving_group Br- intermediate->leaving_group

Caption: SNAr reaction pathway of this compound.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'L2 transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Coupled Product (Ar-Ar') reductive_elimination->product reactant tert-Butyl 4-bromo-2-nitrobenzoate (Ar-Br) reactant->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start 1. Reagent Preparation and Reaction Setup reaction 2. Reaction Monitoring (TLC/LC-MS) start->reaction workup 3. Aqueous Workup and Extraction reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for organic synthesis.

References

Characterization data for novel compounds synthesized from tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of novel compounds synthesized from the versatile starting material, tert-Butyl 4-bromo-2-nitrobenzoate. The following sections detail synthetic pathways, present characterization data for the resulting compounds, and offer comprehensive experimental protocols. This information is intended to assist researchers in evaluating and selecting synthetic strategies for the development of new chemical entities.

Synthetic Pathways and Characterization Data

This compound serves as a valuable scaffold for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. The bromo-substituent at the 4-position is amenable to Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Furthermore, the nitro group at the 2-position can be reduced and subsequently cyclized to form various heterocyclic structures, such as quinazolinones and benzoxazinones.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of tert-Butyl 4-aryl-2-nitrobenzoates

This table outlines the expected outcomes of Suzuki-Miyaura coupling reactions between this compound and various arylboronic acids.

EntryArylboronic AcidProductExpected Yield (%)Expected Purity (%)Representative Spectroscopic Data
1Phenylboronic acidtert-Butyl 4-phenyl-2-nitrobenzoate85-95>98¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.4 (m, 9H, Ar-H), 1.6 (s, 9H, C(CH₃)₃).
24-Methoxyphenylboronic acidtert-Butyl 4-(4-methoxyphenyl)-2-nitrobenzoate80-90>98¹H NMR (CDCl₃, 400 MHz): δ 7.9-6.9 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃), 1.6 (s, 9H, C(CH₃)₃).
33-Pyridinylboronic acidtert-Butyl 4-(pyridin-3-yl)-2-nitrobenzoate75-85>97¹H NMR (CDCl₃, 400 MHz): δ 8.8-7.4 (m, 8H, Ar-H), 1.6 (s, 9H, C(CH₃)₃).
Table 2: Buchwald-Hartwig Amination for the Synthesis of tert-Butyl 4-amino-2-nitrobenzoates

This table illustrates the potential products and expected data from the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineProductExpected Yield (%)Expected Purity (%)Representative Spectroscopic Data
1Morpholinetert-Butyl 4-morpholino-2-nitrobenzoate80-90>98¹H NMR (CDCl₃, 400 MHz): δ 7.5-6.8 (m, 3H, Ar-H), 3.8 (t, 4H, N(CH₂)₂), 3.3 (t, 4H, O(CH₂)₂), 1.6 (s, 9H, C(CH₃)₃).
2Anilinetert-Butyl 4-(phenylamino)-2-nitrobenzoate70-85>97¹H NMR (CDCl₃, 400 MHz): δ 7.6-6.9 (m, 8H, Ar-H), 6.0 (s, 1H, NH), 1.6 (s, 9H, C(CH₃)₃).
3Benzylaminetert-Butyl 4-(benzylamino)-2-nitrobenzoate75-88>98¹H NMR (CDCl₃, 400 MHz): δ 7.5-6.5 (m, 8H, Ar-H), 4.4 (d, 2H, NCH₂), 1.6 (s, 9H, C(CH₃)₃).

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane or toluene (10 mL) is added the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 mL). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 4-aryl-2-nitrobenzoate.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene or 1,4-dioxane (5 mL) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the target tert-butyl 4-amino-2-nitrobenzoate derivative.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthetic_Workflow A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B C-C bond formation D Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) A->D C-N bond formation C tert-Butyl 4-aryl-2-nitrobenzoates B->C E tert-Butyl 4-amino-2-nitrobenzoates D->E

Caption: General synthetic routes from this compound.

Heterocycle_Synthesis cluster_reduction Reduction cluster_cyclization Cyclization A tert-Butyl 4-substituted-2-nitrobenzoate B Reduction (e.g., H₂, Pd/C or Fe/HCl) A->B C tert-Butyl 2-amino-4-substituted-benzoate B->C D tert-Butyl 2-amino-4-substituted-benzoate E Cyclization Reagent (e.g., Phosgene, Triphosgene) D->E G Cyclization with Amide Source (e.g., Formamide) D->G F Benzoxazinone Derivative E->F H Quinazolinone Derivative G->H

Caption: Plausible routes to heterocyclic compounds.

A Comparative Guide to the Applications of Substituted Nitrobenzoates in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates, a versatile class of aromatic compounds, have garnered significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. The presence of the electron-withdrawing nitro group, combined with various substituents on the benzene ring, allows for the fine-tuning of their physicochemical properties and biological targets. This guide provides an objective comparison of the performance of substituted nitrobenzoates across several key applications, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Antimicrobial Applications

Substituted nitrobenzoates have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their primary mechanism is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components.

Comparative Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of antimicrobial agents. The following table summarizes the MIC values of various substituted nitrobenzoate derivatives against different microbial strains, showcasing their potential as antimicrobial leads.

Compound/DerivativeMicrobial StrainMIC (µM)Reference
2-chloro-5-nitrobenzoic acid derivative 1S. aureus ATCC 25923100[1]
2-chloro-5-nitrobenzoic acid derivative 2MRSA (clinical isolate)100[1]
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesS. aureusActive (comparable to ampicillin)[1]
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesB. subtilisActive[1]
Methyl 3-methyl-4-nitrobenzoateCandida guilliermontii207.39[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.

1. Preparation of Bacterial Inoculum:

  • A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard.[1]

2. Compound Dilution:

  • The test compound is serially diluted in a suitable broth medium within a 96-well microtiter plate to achieve a range of concentrations.[1]

3. Inoculation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.[1]

4. Incubation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.[1]

5. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Below is a generalized workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Anticancer Applications

Substituted nitrobenzoates have emerged as promising candidates in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are critical for cancer cell proliferation and survival.[3][4]

Comparative Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of different nitro-substituted benzothiazole derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitro-substituted Benzothiazole (Compound A)HepG2 (Liver Cancer)56.98 (24h), 38.54 (48h)[3]
Fluorine-substituted Benzothiazole (Compound B)HepG2 (Liver Cancer)59.17 (24h), 29.63 (48h)[3]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[5]

2. Compound Treatment:

  • Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified duration (e.g., 24-72 hours).[5]

3. MTT Addition:

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.[5]

4. Solubilization:

  • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[5]

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

The following diagram illustrates the experimental workflow of an MTT assay.

MTT_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well Plate cell_attachment Allow Cells to Attach Overnight seed_cells->cell_attachment add_compound Add Substituted Nitrobenzoate Derivatives cell_attachment->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate Cell Viability and IC50 measure_absorbance->calculate_viability

Experimental workflow of the MTT assay.
Signaling Pathways in Cancer

Nitro-substituted benzothiazoles have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[3][4] A notable mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR), which subsequently inhibits downstream pathways such as PI3K/AKT/mTOR and ERK/MAPK.[4] Furthermore, these compounds can inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.[4]

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK/MAPK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Nitrobenzoate Substituted Nitrobenzoate Nitrobenzoate->EGFR Inhibits Nitrobenzoate->NFkB Inhibits

Anticancer signaling pathways inhibited by substituted nitrobenzoates.

Anti-inflammatory Applications

Substituted nitrobenzoates also exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Comparative Anti-inflammatory Activity

The following table compares the in vitro anti-inflammatory activity of various compounds, including nitro-substituted derivatives, by their ability to inhibit protein denaturation, a hallmark of inflammation.

CompoundIC50 for Protein Denaturation Inhibition (mM)Reference
Compound 5a4.65 ± 0.22[6]
Compound 5b7.34 ± 0.28[6]
Compound 5c5.23 ± 0.18[6]
Compound 5d1.96 ± 0.09[6]
O-Acetyl salicylic acid (Aspirin)6.41 ± 0.18[6]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol details a common method for assessing the inhibitory effect of compounds on the COX-2 enzyme.

1. Reagent Preparation:

  • Reconstitute the human recombinant COX-2 enzyme and other necessary components according to the manufacturer's instructions.[5]

  • Prepare a reaction mixture containing COX Assay Buffer and diluted COX Cofactor.[5]

2. Assay Setup:

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations to the designated sample wells.[5]

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction.

  • The activity of COX-2 is often measured by monitoring the fluorescence of a product formed from a specific substrate.[4]

4. Data Analysis:

  • Measure the fluorescence using a fluorometer.

  • Calculate the IC50 values from the resulting dose-response curves.[4]

The diagram below illustrates the role of substituted nitrobenzoates in inhibiting the cyclooxygenase pathway.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitrobenzoates Substituted Nitrobenzoates Nitrobenzoates->COX_Enzymes Inhibition

Inhibition of the Cyclooxygenase Pathway.

Prodrug Applications

A significant area of research for substituted nitrobenzoates is their use as prodrugs.[1][7] In this strategy, the nitrobenzoate moiety acts as a trigger that can be selectively activated under specific physiological conditions, such as the hypoxic environment of tumors or by specific microbial enzymes, to release a potent therapeutic agent.[5][8] This approach aims to improve the therapeutic index of drugs by minimizing systemic toxicity and enhancing their delivery to the target site. The structure-activity relationship of these prodrugs is a key area of investigation to optimize their activation kinetics and therapeutic efficacy.[2][8]

References

Safety Operating Guide

Safe Disposal of tert-Butyl 4-bromo-2-nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 4-bromo-2-nitrobenzoate, catering to researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling and environmental compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecification
Eye Protection Safety GogglesEuropean Standard EN 166 or equivalent.
Hand Protection Protective GlovesNitrile rubber gloves are recommended.
Skin and Body Lab Coat/Protective ClothingWear appropriate protective clothing to prevent skin exposure.
Respiratory Respirator (if needed)Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust or aerosols are generated.[3]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Ensure adequate ventilation in the affected area.[3]

  • Wear the required PPE as detailed in Table 1.

  • Contain the spill. Prevent the powder from spreading.

  • Carefully sweep up the solid material.[1][3] Avoid creating dust.

  • Collect the swept material and place it into a suitable, clearly labeled, and closed container for disposal.[1][3]

  • Clean the spill area with soap and water.[2][3]

  • Dispose of contaminated clothing and cleaning materials as hazardous waste.[2]

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[1][2] This substance should be treated as hazardous waste.

Operational Disposal Plan:

  • Package the Waste: Ensure the waste this compound is in a securely sealed and properly labeled container.

  • Consult Regulations: Refer to your institution's environmental health and safety (EHS) office and local waste disposal regulations.

  • Engage a Licensed Waste Disposal Company: The recommended method of disposal is to entrust the material to a licensed professional waste disposal service.[2]

  • Alternative Disposal Method (if permissible): In some jurisdictions, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a permitted facility.

  • Documentation: Maintain records of the disposal process as required by your institution and local authorities.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste this compound B Is the container properly sealed and labeled? A->B C Seal and label the container according to regulations. B->C No D Consult institutional EHS and local regulations. B->D Yes C->D F Is on-site incineration permitted and feasible? D->F E Engage a licensed waste disposal company. J Store waste appropriately until disposal. E->J F->E No G Dissolve in a combustible solvent. F->G Yes H Incinerate in a chemical incinerator with afterburner and scrubber. G->H I Properly Disposed H->I J->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl 4-bromo-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of tert-Butyl 4-bromo-2-nitrobenzoate. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary of Safety Protocols

Handling this compound requires stringent adherence to safety protocols due to its potential hazards, including skin and eye irritation, and possible respiratory irritation.[1][2][3] The cornerstone of safe handling lies in a multi-faceted approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous disposal practices. All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE for various levels of protection.

Protection Level Equipment Specification & Rationale
Primary Engineering Control Certified Chemical Fume HoodEssential to minimize the inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes. A face shield should be worn over goggles, especially when handling larger quantities or during vigorous reactions that pose a splash hazard.[4][6]
Hand Protection Chemical-Resistant Gloves (Butyl Rubber or Neoprene recommended)Standard disposable nitrile gloves offer limited protection against aromatic and halogenated compounds.[2][6][7] For prolonged contact, Butyl rubber gloves are highly recommended for their resistance to nitrocompounds and corrosive acids.[3][8] Neoprene gloves are a suitable alternative.[8][9] Double-gloving is advised, and gloves should be changed immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect skin and personal clothing from contamination.[4][6][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor/Acid Gas CartridgesRequired when working outside of a fume hood or if engineering controls are insufficient. A respirator with cartridges such as the 3M 6003 series, which are effective against organic vapors and acid gases, should be used.[1][4][10]

Detailed Glove Selection Guide

The choice of glove material is critical for preventing skin exposure. Below is a comparison of common laboratory glove materials and their suitability for handling this compound.

Glove Material Chemical Resistance to Aromatic/Halogenated/Nitro Compounds Recommendation
Nitrile Poor to Fair.[2][6][7] Not recommended for prolonged exposure to aromatic or halogenated hydrocarbons.[2][6]Suitable for incidental contact only. Must be changed immediately upon any splash.
Neoprene Good resistance to acids, and hydrocarbons.[6][8][9]Recommended for handling this compound.
Butyl Rubber Excellent resistance to nitrocompounds and highly corrosive acids.[3][8]Highly Recommended for all handling procedures involving this compound.
Latex (Natural Rubber) Poor resistance to most organic solvents.[11]Not Recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in the tables above before entering the designated handling area.

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.

Disposal Plan: Managing Halogenated and Nitrated Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Halogenated Waste: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[12][13]

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[12]

2. Waste Collection and Storage:

  • Solid Waste: Unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) must be placed in a designated solid hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled container for halogenated liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[12]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood eye_face Wear Chemical Splash Goggles & Face Shield fume_hood->eye_face gloves Wear Chemical-Resistant Gloves (Butyl Rubber or Neoprene) eye_face->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.